Product packaging for Triprolidine hydrochloride monohydrate(Cat. No.:CAS No. 6138-79-0)

Triprolidine hydrochloride monohydrate

Cat. No.: B1683668
CAS No.: 6138-79-0
M. Wt: 332.9 g/mol
InChI Key: CUZMOIXUFHOLLN-UMVVUDSKSA-N
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Description

Contextualizing First-Generation Histamine (B1213489) H1 Receptor Antagonists

First-generation histamine H1 receptor antagonists represent the earliest class of drugs developed to block the action of histamine at the H1 receptor. wikipedia.org These agents function as inverse agonists, meaning they bind to the H1 receptor and stabilize it in its inactive conformation, thereby opposing the effects of histamine. wikipedia.orgnih.gov This action helps to temporarily relieve symptoms associated with allergic reactions, such as sneezing, runny nose, and itching. patsnap.comdrugbank.com

A defining characteristic of this class is its lack of receptor selectivity. wikipedia.org In addition to their primary action on histamine H1 receptors, these compounds often interact with other receptors, including cholinergic muscarinic, α-adrenergic, and serotonin (B10506) receptors. wikipedia.orgnih.gov Furthermore, their chemical nature allows them to cross the blood-brain barrier and engage with H1 receptors in the central nervous system (CNS). nih.govpatsnap.comyoutube.com This CNS penetration is a key differentiator from the later-developed second-generation antihistamines. youtube.comnih.gov

Table 1: Core Characteristics of First-Generation H1 Receptor Antagonists

Characteristic Description
Mechanism of Action Function as inverse agonists at the histamine H1 receptor, shifting the equilibrium toward an inactive state. wikipedia.orgnih.gov
Receptor Selectivity Low selectivity, with potential interactions at muscarinic, α-adrenergic, and serotonin receptors. wikipedia.orgnih.gov
Blood-Brain Barrier Capable of crossing the blood-brain barrier, leading to effects on the central nervous system. patsnap.comyoutube.com

| Therapeutic Use | Employed in the symptomatic relief of various histamine-mediated allergic conditions. wikipedia.orgpediatriconcall.com |

Significance of Triprolidine (B1240482) Hydrochloride Monohydrate in Pharmacological Studies

Triprolidine hydrochloride monohydrate serves as a classic and potent example of a first-generation H1 antagonist, making it a valuable tool in pharmacological research. medchemexpress.com Its primary mechanism involves competitively binding to the H1 receptor with high affinity, which blocks the effects of endogenous histamine and provides relief from the negative symptoms it induces. patsnap.comdrugbank.compediatriconcall.com

The compound's well-defined action has made it a subject of numerous research initiatives. In preclinical research, one study demonstrated that intrathecal administration of this compound produced a dose-dependent spinal motor and sensory block in rats, highlighting its neurological activity in research models. medchemexpress.com

Pharmacokinetic studies in humans have been conducted to characterize its absorption, distribution, metabolism, and excretion. A phase 1, open-label, randomized, single-dose, crossover trial in 24 healthy adults provided detailed pharmacokinetic parameters. The study found that the time to reach maximum plasma concentration (Tmax) was approximately 1.5 hours, with an elimination half-life of about 4 hours, underscoring its relatively rapid onset and short duration of action. nih.gov

Table 2: Pharmacokinetic Parameters of Triprolidine in Healthy Adults

Treatment Arm Cmax (ng/mL) (Arithmetic Mean) Tmax (hr) (Median) t½ (hr) (Arithmetic Mean) AUC₀₋∞ (ng·hr/mL) (Arithmetic Mean)
Triprolidine 2.5 mg 8.4 1.5 4.0 50.4
Triprolidine 5.0 mg 14.3 1.5 4.2 99.4
Triprolidine 2.5 mg + Pseudoephedrine 60 mg 9.5 1.5 4.3 64.0

Data sourced from a single-dose, 3-way crossover trial in 24 healthy adults. nih.gov

Beyond pharmacokinetics, Triprolidine has been utilized in metabolic and formulation studies. Research has shown that the fungus Cunninghamella elegans can metabolize this compound into hydroxymethyl triprolidine, a known mammalian metabolite. nih.gov This demonstrates the utility of microbial transformation as a method for synthesizing potential metabolites for further toxicological or pharmacological assessment. nih.gov The compound's high water solubility has also made it a model drug for developing and evaluating novel controlled-release oral dosage forms, such as asymmetric membrane tablets designed to modulate its delivery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2.ClH.H2O<br>C19H25ClN2O B1683668 Triprolidine hydrochloride monohydrate CAS No. 6138-79-0

Properties

IUPAC Name

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride
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InChI

InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2/b18-11+;;
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InChI Key

CUZMOIXUFHOLLN-UMVVUDSKSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl
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Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.O.Cl
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Molecular Formula

C19H22N2.ClH.H2O, C19H25ClN2O
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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Related CAS

486-12-4 (Parent)
Record name Triprolidine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID0021410
Record name Triprolidine hydrochloride monohydrate
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Molecular Weight

332.9 g/mol
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Physical Description

Triprolidine hydrochloride monohydrate is an odorless white crystalline powder. Bitter taste. (NTP, 1992)
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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CAS No.

6138-79-0
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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Record name Triprolidine hydrochloride monohydrate
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Record name TRIPROLIDINE HYDROCHLORIDE
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Melting Point

239 to 248 °F (NTP, 1992)
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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Mechanisms of Action and Molecular Interactions of Triprolidine Hydrochloride Monohydrate

Histamine (B1213489) H1 Receptor Antagonism

Triprolidine's primary mechanism of action is its function as an antagonist at histamine H1 receptors. nih.govdrugbank.comdrugbank.com It effectively blocks the actions of endogenous histamine, a key mediator in allergic and inflammatory responses. drugbank.com This antagonism is the foundation for its use in alleviating symptoms associated with allergic rhinitis and other allergic conditions. drugbank.com

Competitive Binding at Effector Cell Sites

Triprolidine (B1240482) competes with histamine for binding sites on H1 receptors located on various effector cells throughout the body. drugbank.com This competitive inhibition prevents histamine from activating these receptors and initiating the downstream signaling that leads to allergic symptoms. The E-isomer of triprolidine is noted to be significantly more potent than the Z-isomer, highlighting the stereospecificity of its interaction with the H1 receptor binding site.

In the gastrointestinal tract, histamine H1 receptors are present on smooth muscle cells. The binding of histamine to these receptors can lead to smooth muscle contraction. Studies on isolated guinea pig ileum, a standard model for assessing H1 receptor activity, have demonstrated that histamine causes a dose-dependent contraction. Antihistamines like mepyramine have been shown to competitively antagonize this effect, shifting the dose-response curve for histamine to the right. isciii.esbenthamopenarchives.comyoutube.comyoutube.com This indicates that these antagonists, including by extension triprolidine, occupy the H1 receptors on the ileal smooth muscle, thereby preventing histamine-induced contractions.

Histamine is a potent vasodilator, and this effect is mediated through H1 receptors on vascular endothelial cells. plos.org Activation of these receptors leads to increased vascular permeability, a hallmark of allergic reactions. plos.orgnih.govnih.govplos.orgbohrium.com Triprolidine has been shown to have a marked inhibitory effect on the local increase of vascular permeability induced by inflammatory mediators. nih.govnih.gov By competitively blocking H1 receptors on blood vessels, triprolidine prevents histamine-induced vasodilation and the subsequent leakage of fluid and proteins into surrounding tissues, thereby reducing edema and flare responses. nih.gov

Parameter Value Reference
Binding Affinity (Ki) for H1 Receptor 7.7 ± 2.6 nM nih.gov
Antagonism of Histamine-induced PI Turnover (Ki) 3.2 ± 0.66 nM nih.gov

In the respiratory tract, histamine H1 receptors are located on the smooth muscle of the airways. Histamine binding to these receptors can cause bronchoconstriction, a key feature of asthma and allergic respiratory conditions. koreamed.org Antihistamines like triprolidine are used to counteract these effects. drugbank.com By competitively binding to H1 receptors in the bronchial smooth muscle, triprolidine prevents histamine-induced bronchospasm, contributing to the relief of respiratory symptoms in allergic rhinitis. nih.gov

Inhibition of Histamine-Induced Intracellular Signaling Pathways

Upon binding to the H1 receptor, histamine activates intracellular signaling pathways, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.caresearchgate.net Triprolidine, by blocking the initial binding of histamine, effectively inhibits this entire cascade.

Research has shown that triprolidine antagonizes histamine-induced phosphoinositide (PI) turnover with a high potency. nih.gov This inhibition of the PLC pathway prevents the generation of IP3, which is responsible for mobilizing intracellular calcium. nih.gov Consequently, triprolidine completely inhibits histamine-induced increases in intracellular calcium concentration. nih.gov

Furthermore, the activation of the H1 receptor and the subsequent signaling cascade can lead to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. smpdb.canih.gov NF-κB plays a crucial role in the inflammatory process by promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govpreprints.orgresearchgate.netnih.govbiomolther.org By blocking the H1 receptor, triprolidine reduces the activity of the NF-κB immune response transcription factor, thereby decreasing the expression of these inflammatory mediators. smpdb.ca

Finding Tissue/Cell Model Reference
Inhibition of Histamine-Induced Phosphoinositide Turnover Human Corneal Epithelial Cells nih.gov
Complete Inhibition of Histamine-Induced Intracellular Ca2+ Mobilization Human Corneal Epithelial Cells nih.gov
Reduction of NF-κB Activity General H1-Antihistamine Action smpdb.ca

Receptor Stabilization in Inactive Conformation

Increasing evidence suggests that many first-generation H1-antihistamines, including triprolidine, function not merely as simple antagonists but as inverse agonists. nih.govbiorxiv.orgnih.govnih.govresearchgate.net Histamine H1 receptors can exhibit a degree of constitutive activity, meaning they can signal to some extent even in the absence of an agonist like histamine. nih.govbiorxiv.orgnih.govresearchgate.net

As an inverse agonist, triprolidine preferentially binds to and stabilizes the inactive conformation of the H1 receptor. nih.gov This action shifts the equilibrium of the receptor population away from the active state, thereby reducing the basal level of signaling or constitutive activity. nih.govbiorxiv.org This mechanism not only prevents the action of histamine but also actively suppresses the intrinsic activity of the receptor, contributing to a more profound and sustained reduction in allergic and inflammatory responses. Studies have shown that triprolidine can reduce the constitutive activity of the H1 receptor, as evidenced by its ability to decrease basal IL-6 promoter activity in transfected cells.

Affinity and Selectivity Studies for H1 Receptors

Triprolidine exhibits a high affinity for the histamine H1 receptor. As a competitive antagonist, it binds to the receptor, stabilizing it in an inactive state. tga.gov.au This action prevents the endogenous ligand, histamine, from binding and initiating the intracellular signaling cascade that leads to allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. tga.gov.au The effectiveness of triprolidine as an antihistamine is directly related to its strong binding affinity for the H1 receptor, which allows it to effectively compete with histamine. tga.gov.au

First-generation antihistamines are known for their relatively poor receptor selectivity, often interacting with muscarinic, α-adrenergic, and serotonin (B10506) receptors. nih.gov While triprolidine is recognized as a potent and selective H1 antagonist, it also possesses notable anticholinergic properties, indicating interaction with muscarinic receptors. nih.govselleckchem.com Studies comparing various H1 antagonists have confirmed a high affinity of triprolidine for H1 receptors. nih.gov However, detailed comparative binding affinity data (Ki values) across a wide panel of receptors, including specific muscarinic subtypes, are not extensively detailed in publicly available literature, making a quantitative selectivity profile challenging to construct. The compound's clinical effects, however, clearly point to primary activity at H1 receptors with secondary, but significant, antimuscarinic action.

Anticholinergic Properties

The anticholinergic activity of triprolidine is a well-documented characteristic of its pharmacological profile and contributes to some of its therapeutic effects and side effects. nih.gov This activity stems from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors.

Contribution to Secretion Reduction

Triprolidine's antagonism of muscarinic receptors leads to a drying effect on the nasal mucosa and in the mouth. picmonic.com Salivary secretion is primarily stimulated by the parasympathetic nervous system through the release of acetylcholine, which acts on M1 and, crucially, M3 muscarinic receptors on salivary gland cells. nih.govharvard.edunih.gov By blocking these receptors, triprolidine inhibits the action of acetylcholine, thereby reducing the volume of saliva and other secretions. nih.gov This mechanism is responsible for the common side effect of dry mouth and contributes to its utility in alleviating the runny nose associated with allergic rhinitis and the common cold. selleckchem.compicmonic.com

Specific Receptor Interactions Mediating Anticholinergic Effects

The anticholinergic effects of triprolidine are mediated by its blockade of muscarinic acetylcholine receptors. The human body has five subtypes of muscarinic receptors (M1 through M5). mdpi.com Salivary glands, a primary target for anticholinergic side effects, express predominantly M3 receptors, with a smaller population of M1 receptors, both of which are involved in stimulating salivary flow. nih.govnih.gov

While it is established that triprolidine's anticholinergic properties arise from blocking these receptors, specific binding affinity data (e.g., Ki values) for triprolidine at each of the five muscarinic receptor subtypes are not well-documented in available scientific literature. As a first-generation antihistamine, it is understood to be non-selective in its muscarinic antagonism, differing from newer, more organ-selective antimuscarinic drugs. nih.gov The observed clinical effects, such as dry mouth and potential for urinary retention, are consistent with antagonism at M3 receptors located in salivary glands and the bladder, respectively. picmonic.comnih.gov

Central Nervous System (CNS) Activity and Neuropharmacology

As a first-generation antihistamine, triprolidine readily crosses the blood-brain barrier, leading to significant effects on the central nervous system. tga.gov.au This characteristic distinguishes it from second-generation antihistamines, which were developed to minimize CNS penetration. nih.govnih.gov

Mechanisms of Sedation

The primary mechanism behind the sedative effect of triprolidine is its antagonism of H1 receptors within the central nervous system. tga.gov.au Histamine acts as a neurotransmitter in the brain, where it is involved in regulating the sleep-wake cycle, alertness, and arousal. nih.gov By blocking central H1 receptors, triprolidine inhibits the wakefulness-promoting actions of histamine, leading to drowsiness, sedation, and impaired cognitive and psychomotor performance. nih.govnih.gov Studies have shown that the sedative properties of first-generation antihistamines correlate well with their potency at central H1 receptors. nih.gov The sedative effects of triprolidine have been demonstrated in studies where it reduced daytime sleep latencies and impaired performance on cognitive function tests. nih.gov

Spinal Motor and Sensory Blockade Investigations

Beyond its systemic effects, research has explored the local anesthetic properties of triprolidine when administered directly into the central nervous system. A study investigating the effects of intrathecally injected triprolidine in rats demonstrated that it produces a dose-dependent spinal motor and sensory blockade. This suggests a mechanism of action that may involve the blockade of nerve conduction, similar to local anesthetics.

In this research, triprolidine was compared with the local anesthetic mepivacaine (B158355) and another antihistamine, doxylamine (B195884). Based on the median effective dose (ED50), triprolidine was found to be the most potent of the three compounds at inducing spinal motor, proprioceptive, and nociceptive blockades. Notably, triprolidine displayed a greater potency for sensory blockade over motor blockade, indicating a degree of nociception-selective action.

Comparative Potency (ED50) of Intrathecal Triprolidine, Mepivacaine, and Doxylamine in Rats (μmol)
Blockade TypeTriprolidineMepivacaineDoxylamine
Motor1.552.593.88
Proprioception1.182.113.57
Nociception0.891.643.12

Data sourced from studies on spinal motor and sensory blockade in rats. The rank order of drug potency was determined to be triprolidine > mepivacaine > doxylamine (P < 0.05).

Dose-Dependent Effects in Preclinical Models

Preclinical studies investigating the pharmacological effects of Triprolidine hydrochloride monohydrate have demonstrated dose-dependent responses in various animal models. Research in rats has shown that intrathecal administration of triprolidine produces a dose-dependent spinal motor and sensory block. medchemexpress.comresearchgate.net In these studies, the potency and duration of the anesthetic effect were directly related to the administered dose. On an ED50 (50% effective dose) basis, triprolidine was found to be more potent at inducing spinal motor, proprioceptive, and nociceptive blockades than the local anesthetic mepivacaine and another antihistamine, doxylamine. researchgate.net

Conversely, studies examining the neurochemical effects of triprolidine on the dopaminergic system in rats found no significant modifications. Intravenous administration of triprolidine at doses of 1 and 3 mg/kg did not cause any significant changes in extracellular dopamine (B1211576) (DA) levels in the nucleus accumbens shell and core. nih.gov This lack of effect on dopamine transmission was observed despite triprolidine having the highest affinity for H1 receptors among the antihistamines tested in that particular study. nih.gov

Preclinical ModelDose RangeObserved EffectReference
Rats (Spinal Anesthesia)Dose-dependent fashionElicited spinal motor and sensory (nociception and proprioception) blockades. researchgate.net researchgate.net
Rats (Spinal Anesthesia)292.81-1467.20 μg/kg (intrathecal)Produced a dose-dependent effect of spinal motor and sensory block. medchemexpress.com medchemexpress.com
Rats (Neurochemical Study)1 and 3 mg/kg (intravenous)Did not elicit any significant modification of extracellular dopamine levels in the nucleus accumbens. nih.gov nih.gov

Blood-Brain Barrier Permeability Studies

This compound is classified as a first-generation antihistamine. A defining characteristic of this class of drugs is their ability to cross the blood-brain barrier (BBB). nih.govpatsnap.com This permeability is a key factor contributing to the central nervous system (CNS) effects, such as sedation, commonly associated with older antihistamines. nih.govpatsnap.com The capacity of triprolidine to penetrate the BBB allows it to interact with H1 receptors located within the CNS. patsnap.com

In vitro models of the blood-brain barrier have been utilized to differentiate the transport properties of first-generation versus second-generation antihistamines. researchgate.net These models confirm that first-generation antihistamines, like triprolidine, can permeate the BBB, whereas the entry of second-generation antihistamines is typically restricted by the action of efflux pumps like P-glycoprotein located in the brain's endothelial cells. researchgate.net

Biochemical Pathways Affected by this compound

The primary biochemical pathway affected by this compound is the histamine signaling pathway. nih.gov As a histamine H1 receptor antagonist, its mechanism of action is centered on modulating the physiological responses initiated by the binding of histamine to this specific receptor subtype. pediatriconcall.comdrugbank.com

Histamine Signaling Pathway Modulation

This compound modulates the histamine signaling pathway primarily by acting as a competitive antagonist or inverse agonist at the histamine H1 receptor. patsnap.comnih.gov It competes with endogenous histamine for binding sites on H1 receptors located on effector cells in various tissues, including the respiratory tract, blood vessels, and skin. patsnap.comdrugbank.com By binding to the H1 receptor, triprolidine blocks the actions of histamine, thereby preventing the cascade of events that lead to allergic symptoms. pediatriconcall.comdrugbank.com

Once bound, triprolidine stabilizes the H1 receptor in an inactive conformation. patsnap.com This action interferes with downstream signaling processes. Specifically, the antagonism of the H1 receptor disrupts the Gαq/11-mediated signaling cascade, which typically leads to an increase in phosphoinositide metabolism. nih.gov This interference with the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways results in reduced activity of the NF-κB immune response transcription factor. nih.gov The consequences of this modulation include:

Decreased Expression of Pro-inflammatory Molecules : The reduced activity of NF-κB leads to a decrease in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. nih.gov

Mast Cell Stabilization : The blockage of H1 receptor signaling pathways leads to a lowering of intracellular calcium ion concentration, which in turn increases the stability of mast cells and reduces further release of histamine. nih.gov

Some research indicates that triprolidine acts as an inverse agonist, meaning it reduces the basal activity of the H1 receptor even in the absence of histamine. nih.gov Studies have shown that triprolidine, acting as an inverse agonist, can modulate the signaling of other receptor systems, such as the NMDA receptor. nih.gov

Molecular TargetInteraction TypeAffected PathwayBiochemical OutcomeReference
Histamine H1 ReceptorCompetitive Antagonist / Inverse AgonistGαq/11 signalingBlocks histamine binding, stabilizes receptor in an inactive state. patsnap.comdrugbank.com patsnap.comdrugbank.com
Phospholipase C / Phosphatidylinositol (PIP2) PathwayInhibition (downstream of H1 receptor)NF-κB signalingReduces activity of NF-κB transcription factor. nih.gov nih.gov
NF-κBReduced ActivityGene TranscriptionDecreases expression of pro-inflammatory cytokines and cell adhesion molecules. nih.gov nih.gov
Intracellular Calcium SignalingModulation (downstream of H1 receptor)Mast Cell DegranulationLowers calcium ion concentration, leading to mast cell stabilization and reduced histamine release. nih.gov nih.gov

Pharmacokinetic Profile and Disposition of Triprolidine Hydrochloride Monohydrate

Absorption Dynamics

The process of absorption involves the movement of a drug from its site of administration into the bloodstream. For triprolidine (B1240482), this has been investigated primarily through oral and transdermal routes.

Following oral administration, triprolidine is rapidly absorbed from the gastrointestinal tract. drugbank.comdrugfuture.com This efficient absorption is a characteristic shared by many first-generation antihistamines, which are typically lipophilic and readily cross biological membranes. researchgate.net

Clinical studies have quantified the rate and extent of this absorption. In healthy volunteers, the time to reach maximum plasma concentration (Tmax) is consistently observed to be between 1.5 and 2.0 hours. nih.govnih.gov A study comparing triprolidine hydrochloride capsules and tablets found no significant difference in their absorption profiles, with both formulations achieving a Tmax of approximately 1.8 hours. magtechjournal.com This indicates that standard oral dosage forms like capsules and tablets deliver the drug into the systemic circulation in a comparable and timely manner.

The peak plasma concentration (Cmax) shows dose proportionality. After a single 2.5 mg oral dose, the Cmax is approximately 8.4 ng/mL, while a 5.0 mg dose results in a Cmax of 14.3 ng/mL. researchgate.net

Pharmacokinetic Parameters of Oral Triprolidine Hydrochloride
Dosage FormDoseTmax (hours)Cmax (ng/mL)AUC0–∞ (μg·h·L-1)Source
CapsuleNot Specified1.8 ± 0.342.1 ± 6.3 (μg·L-1)156.5 ± 28.4 magtechjournal.com
TabletNot Specified1.8 ± 0.340.7 ± 6.4 (μg·L-1)160.9 ± 26.7 magtechjournal.com
Tablet2.5 mg~1.58.4Not Reported researchgate.net
Tablet5.0 mg~1.514.3Not Reported researchgate.net
Syrup2.5 mg2.0 ± 1.25.6 ± 2.9Not Reported nih.gov

Investigations into alternative delivery routes have demonstrated that triprolidine can be absorbed transdermally. nih.gov A study comparing a 2.5 mg oral syrup to 5 mg and 10 mg transdermal patches revealed significant differences in absorption kinetics. The time to reach peak concentration (Tmax) was substantially longer for the transdermal patches, increasing from 2.0 hours with the oral syrup to 12.0 hours and 14.3 hours for the 5 mg and 10 mg patches, respectively. nih.govcapes.gov.br

Comparison of Oral vs. Transdermal Triprolidine Pharmacokinetics
FormulationDoseTmax (hours)Cmax (ng/mL)Relative BioavailabilitySource
Oral Syrup2.5 mg2.0 ± 1.25.6 ± 2.9Reference nih.gov
Transdermal Patch5 mg12.0 ± 5.92.0 ± 1.00.89 ± 0.32 nih.gov
Transdermal Patch10 mg14.3 ± 9.94.2 ± 2.01.04 ± 0.33 nih.gov

The formulation of a drug product can significantly alter its absorption profile. While standard capsules and tablets of triprolidine have been shown to be bioequivalent, more advanced or combination formulations can have a marked impact. magtechjournal.com

The co-administration of pseudoephedrine, a sympathomimetic drug, with triprolidine has been found to increase both the rate and extent of triprolidine absorption. nih.gov The Cmax for a 2.5 mg dose of triprolidine was higher when given in a combination tablet with 60 mg of pseudoephedrine (9.5 ng/mL) compared to a single-agent 2.5 mg tablet (8.4 ng/mL). nih.govresearchgate.net The relative bioavailability of the single-agent tablet was only about 79% compared to the combination product. nih.gov This suggests a potential synergistic effect on absorption, possibly related to pseudoephedrine's influence on gastrointestinal function. nih.gov

Furthermore, the development of controlled-release formulations, such as asymmetric membrane (AM) tablets, aims to modulate the release of highly water-soluble drugs like triprolidine hydrochloride. nih.gov By controlling the drug's release from the dosage form, such formulations can provide a more sustained absorption profile, following zero-order kinetics, which is fundamentally different from the rapid absorption seen with immediate-release products. nih.gov

Distribution Studies

Once absorbed into the bloodstream, a drug distributes to various tissues and fluids in the body. A key factor influencing this distribution is the extent to which the drug binds to plasma proteins.

The binding of drugs to plasma proteins, particularly albumin, is a critical pharmacokinetic parameter. This interaction is typically reversible and affects the concentration of free, pharmacologically active drug in circulation. Strong binding can reduce the concentration of free drug, while weak binding may lead to a shorter duration of action.

Spectroscopic studies have been conducted to characterize the interaction between triprolidine and serum albumins. nih.gov These studies indicate that the binding is a static process, primarily driven by hydrogen bonds and van der Waals forces. nih.gov The affinity of a drug for plasma proteins can also influence its distribution into other body compartments, such as breast milk. e-lactancia.org While not extensively detailed, it has been speculated that if triprolidine binds significantly to plasma proteins, it could explain observed differences in its penetration into breast milk compared to other drugs like pseudoephedrine. e-lactancia.org

Bovine serum albumin (BSA) is frequently used as a model protein to study drug-protein interactions due to its structural similarity to human serum albumin (HSA). The interaction between triprolidine hydrochloride and BSA has been examined in detail, yielding specific binding parameters.

One spectroscopic study concluded that there is a single class of binding site for triprolidine on BSA, with a binding constant (Ka) of 4.75 × 10³ M⁻¹ at 294 K. nih.gov Displacement experiments in this study suggested that triprolidine binds to Sudlow's site I on the albumin molecule. nih.gov

However, a separate investigation using the equilibrium dialysis method reported a more complex binding scenario. turkjps.orgturkjps.org This study found two distinct sets of binding sites: a small number of high-affinity sites and a larger number of low-affinity sites. turkjps.org Site-specific probe displacement data from this research suggested that triprolidine binds with higher affinity to site II (the benzodiazepine (B76468) site) and with lower affinity to site I (the warfarin (B611796) site). turkjps.orgturkjps.orgresearchgate.net

Binding Parameters of Triprolidine Hydrochloride with Bovine Serum Albumin (BSA) at pH 7.4 and 25°C
Binding Site ClassNumber of Sites (n)Association Constant (k) (M-1)Binding Site LocationSource
High Affinity~32.9 x 106Site II (higher affinity), Site I (lower affinity) turkjps.orgturkjps.org
Low Affinity~103.9 x 105Not Specified turkjps.orgturkjps.org

The thermodynamic data from these studies indicate that the interaction is an endothermic process, with hydrophobic forces playing a significant role in the complexation. This detailed characterization of triprolidine's binding to albumin is crucial for understanding its distribution and pharmacokinetic behavior in the body.

Plasma Protein Binding Characteristics and Implications

Interaction with Human Serum Albumin (HSA)

The binding of triprolidine to Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a critical determinant of its distribution and availability in the body. Spectroscopic studies have revealed that triprolidine binds to HSA primarily through a static quenching mechanism. nih.gov This interaction is characterized by the formation of a stable complex between the drug and the protein.

The binding process is driven predominantly by hydrogen bonds and van der Waals forces. nih.gov Research indicates the presence of a single class of binding sites for triprolidine on the HSA molecule, specifically identified as Sudlow's site I. nih.gov The binding affinity is significant, with a binding constant (Kb) measured at 2.42 x 10⁴ M⁻¹ at 294 K. nih.gov This interaction is strong enough to influence the drug's disposition yet reversible, allowing for its eventual release and action at target receptors. This binding also results in conformational changes to the secondary structure of the HSA protein. nih.gov

Table 1: Binding Characteristics of Triprolidine with Human Serum Albumin (HSA)
ParameterValue/ObservationReference
Binding MechanismStatic Quenching nih.gov
Primary Binding ForcesHydrogen bonds and van der Waals forces nih.gov
Binding SiteSudlow's site I nih.gov
Number of Binding SitesApproximately one nih.gov
Binding Constant (Kb) at 294 K2.42 x 10⁴ M⁻¹ nih.gov
Effect on HSA StructureChanges in the secondary structure nih.gov

Tissue Distribution Analysis

Detailed studies on the specific distribution of triprolidine across various human tissues are not extensively documented in the available scientific literature. Preclinical studies in animal models, such as mice, have focused more on the drug's metabolism and excretion rather than its accumulation in specific organs. nih.gov However, as a first-generation antihistamine, triprolidine is known to cross the blood-brain barrier, which accounts for its sedative effects. drugbank.com The primary elimination route is through hepatic metabolism, suggesting significant distribution to the liver. wikipedia.orgdrugs.com Further research is required to quantify the concentration of triprolidine in different tissues to fully understand its distribution profile.

Excretion into Breast Milk

Triprolidine is confirmed to be excreted into human breast milk. e-lactation.comdoctorlib.org This has been quantified in studies involving lactating mothers, providing valuable data for assessing potential infant exposure.

The concentration of triprolidine in breast milk shows notable variability among individuals. nih.gov In a key study involving three nursing mothers who each ingested a single 2.5 mg dose, peak milk concentrations ranged from approximately 7 to 9 mcg/L, occurring about 1 to 2 hours after administration. nih.govdrugs.com The elimination half-life of the drug from milk also varied considerably, with a range of 2.8 to 18.9 hours observed among the three subjects. nih.govdrugs.com Furthermore, the ratio of triprolidine concentration in milk compared to plasma is not consistent. For one woman, the milk:plasma ratios at 1, 3, and 12 hours post-dose were 0.5, 1.2, and 0.7, respectively. doctorlib.org In two other subjects, a more comprehensive comparison using the area under the curve (AUC) yielded milk:plasma ratios of 0.56 and 0.50. doctorlib.org This variability highlights the difficulty in predicting precise infant exposure based solely on maternal dosage. e-lactancia.org

Despite the concentration variability, the total amount of triprolidine that passes into breast milk is considered to be a small fraction of the maternal dose. e-lactation.com Based on a daily milk production of one liter, it is calculated that an infant would receive between 0.001 and 0.004 mg of triprolidine. doctorlib.org This corresponds to an estimated 0.06% to 0.2% of the total maternal dose. doctorlib.orgnih.gov

Table 2: Pharmacokinetics of Triprolidine in Human Breast Milk (Single 2.5 mg Dose)
ParameterValue/ObservationReference
Peak Milk Concentration (Cmax)7 to 9 mcg/L nih.govdrugs.com
Time to Peak Concentration (Tmax)1 to 2 hours nih.govdrugs.com
Milk Elimination Half-Life (t1/2)2.8 to 18.9 hours (variable) nih.govdrugs.com
Milk:Plasma Ratio (AUC-based)0.50 and 0.56 (in two subjects) doctorlib.org
Estimated Fraction of Maternal Dose in Milk0.06% to 0.2% doctorlib.orgnih.gov

Distribution to Fetal Tissue

There is no direct, controlled data from human or animal studies confirming whether triprolidine crosses the placenta and distributes to fetal tissue. doctorlib.orgdrugs.comdrugs.com However, the physicochemical properties of the molecule suggest that placental transfer is likely. With a molecular weight of approximately 279 g/mol for the free base, triprolidine falls well below the general threshold of 500 Da, above which placental transfer becomes limited. doctorlib.org Therefore, exposure of the fetus to the compound following maternal administration should be expected. doctorlib.org The extent of this distribution and the potential concentrations in various fetal tissues remain unquantified.

Metabolism and Biotransformation Pathways

Triprolidine undergoes extensive metabolism, primarily in the liver, before being excreted from the body. wikipedia.orgdrugs.com Studies in mice show that after oral administration, the drug is well-absorbed but heavily metabolized, with very little of the parent drug (0.3% to 1.1%) being excreted unchanged in the urine. nih.gov Over 80% of the dose is recovered in the urine as metabolites, with the remainder found in the feces. nih.gov

The primary biotransformation pathway involves oxidation. The major metabolite identified is a carboxylic acid analog of triprolidine, which accounts for an average of 57.6% of the administered dose. nih.gov Other, minor metabolites have also been identified, indicating multiple metabolic routes. nih.gov Another known mammalian biotransformation involves the creation of a hydroxymethyl derivative, a reaction likely catalyzed by a mono-oxygenase enzyme. nih.gov

Table 3: Identified Metabolites of Triprolidine
MetaboliteClassificationPercentage of Dose (in mice)Reference
Carboxylic acid analog of triprolidine (219C69)Major~57.6% nih.gov
Hydroxymethyl triprolidineKnown Mammalian MetaboliteNot quantified in mice study nih.gov
Gamma-aminobutyric acid analog of triprolidineMinorNot quantified nih.gov
Pyrrolidinone analog of the major metaboliteMinorNot quantified nih.gov
Pyridine-ring hydroxylated derivative of triprolidineMinorNot quantified nih.gov

Hepatic Metabolism via Cytochrome P450 Enzymes

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a pivotal role. These enzymes are responsible for the biotransformation of a vast array of xenobiotics, including many pharmaceuticals. For triprolidine, this hepatic metabolism is a key determinant of its clearance from the body.

Research indicates that the metabolism of triprolidine is mediated by the hepatic CYP2D6 enzyme. wikipedia.org The CYP2D6 isozyme is a well-characterized enzyme known for its genetic polymorphism, which can lead to significant inter-individual differences in drug metabolism. Many first-generation H1 antihistamines are not only metabolized by CYP2D6 but also act as inhibitors of this isozyme. nih.gov This dual interaction highlights the potential for drug-drug interactions when triprolidine is co-administered with other medications that are also substrates or inhibitors of CYP2D6. nih.gov The involvement of CYP2D6 is a critical aspect of triprolidine's pharmacokinetic profile, influencing its efficacy and safety. wikipedia.org

Identification and Characterization of Mammalian Metabolites

Following administration, triprolidine undergoes extensive metabolism, resulting in the formation of several byproducts, or metabolites. Studies in mice have shed light on the primary metabolic pathways and the identity of these compounds. After a single oral dose of radiolabeled triprolidine, it was found to be well-absorbed but heavily metabolized. nih.gov

The major metabolite identified in both urine and feces was the carboxylic acid analog of triprolidine, accounting for a significant portion of the administered dose. nih.gov In addition to this primary metabolite, three minor metabolites were also characterized:

A gamma-aminobutyric acid analog of triprolidine

A pyrrolidinone analog of the carboxylic acid metabolite

A pyridine-ring hydroxylated derivative of triprolidine

In contrast, the parent (unmetabolized) drug was only detectable in very small amounts in the urine. nih.gov These findings underscore the extensive nature of triprolidine's metabolism in mammals.

Metabolite Percentage of Administered Dose in Mice Location Found
Carboxylic acid analog of triprolidine57.6%Urine and Feces
Gamma-aminobutyric acid analogMinorUrine and Feces
Pyrrolidinone analog of carboxylic acid metaboliteMinorUrine and Feces
Pyridine-ring hydroxylated derivativeMinorUrine and Feces
Parent Triprolidine0.3% (females) - 1.1% (males)Urine

Microbial Transformation for Metabolite Synthesis

Microbial models, particularly fungi, are valuable tools in drug metabolism studies as they can often replicate mammalian metabolic pathways. The filamentous fungus Cunninghamella elegans ATCC 9245 has been successfully used to study the biotransformation of triprolidine and to produce one of its known mammalian metabolites. nih.gov

When Cunninghamella elegans was cultured in a medium containing triprolidine hydrochloride monohydrate, it effectively transformed the parent compound into a major metabolite. nih.gov This process demonstrates the utility of microbial systems as a means to synthesize and study drug metabolites, which can sometimes be challenging to produce through conventional chemical synthesis. The transformation is catalyzed by mono-oxygenase enzymes within the fungus, as indicated by studies using an atmosphere enriched with ¹⁸O₂. nih.gov

The primary metabolite produced by Cunninghamella elegans was identified as hydroxymethyl triprolidine. nih.gov This metabolite is also a known, albeit not the most abundant, mammalian metabolite of triprolidine. After a 240-hour incubation period, this hydroxymethyl derivative constituted approximately 55.0% of the initial triprolidine dose, highlighting the efficiency of this microbial transformation. nih.gov The identity of hydroxymethyl triprolidine was confirmed through various analytical techniques, including proton-nuclear magnetic resonance and desorption chemical ionization mass spectrometry. nih.gov

Microbial System Parent Compound Major Metabolite Formed Approximate Yield
Cunninghamella elegans ATCC 9245This compoundHydroxymethyl Triprolidine55.0% of initial dose after 240h

Interestingly, while the fungal model effectively produced the hydroxymethyl metabolite, further oxidation to the corresponding carboxylic acid triprolidine derivative was not observed in the Cunninghamella elegans culture. nih.gov This is a notable difference from the metabolic profile observed in mice, where the carboxylic acid analog is the most abundant metabolite. nih.gov This finding suggests that while microbial models can be excellent tools for producing certain metabolites, they may not always replicate the complete metabolic pathway seen in mammals. The absence of this further oxidation step in this specific fungal model provides valuable insights into the differences between microbial and mammalian enzymatic capabilities. nih.gov

Elimination and Excretion Dynamics

The elimination of this compound from the body is a comprehensive process involving metabolic transformation and subsequent excretion. The primary route of elimination is through metabolism, with renal excretion playing a key role in clearing the resulting metabolites.

The renal excretion of unchanged triprolidine is minimal, indicating that the kidneys are not the primary route for the elimination of the parent drug. Research has consistently shown that only a small fraction of an administered dose of triprolidine is excreted in the urine as the unchanged compound. One study involving healthy adult volunteers found that the mean urinary excretion of unchanged triprolidine over a 24-hour period was approximately 1.3% (± 1.0%) of the administered dose. nih.gov Another study reported that about 1% of triprolidine is excreted unchanged in the urine over 24 hours, further suggesting that the compound is eliminated from the body principally through metabolic processes. nih.gov A study in mice also detected the parent drug in urine, accounting for a very small percentage of the dose, ranging from 0.3% in females to 1.1% in males. nih.gov This low percentage of renal clearance for the parent drug underscores the extensive hepatic metabolism that triprolidine undergoes.

While specific studies exclusively investigating the influence of urine pH on triprolidine excretion rates are not extensively documented, the chemical nature of triprolidine as a weak base suggests that its renal excretion is likely pH-dependent. For weak bases, an acidic urine pH would lead to a higher degree of ionization. This increased ionization would, in turn, reduce tubular reabsorption and consequently enhance renal excretion. Conversely, an alkaline urine pH would result in a greater proportion of the drug being in its non-ionized, more lipid-soluble form, which would favor reabsorption from the renal tubules back into the bloodstream, thereby decreasing its renal clearance.

Studies on other structurally related compounds, such as the antihistamine methoxyphenamine (B1676417), have demonstrated this principle. In a study on methoxyphenamine, its renal clearance was found to increase fivefold and its plasma half-life decreased twofold under acidic urine conditions compared to alkaline conditions. nih.gov This was attributed to the increased urinary excretion of methoxyphenamine and some of its metabolites in acidic urine. nih.gov Given that triprolidine is also a basic compound, it is reasonable to infer that similar pH-dependent excretion patterns would be observed.

Metabolism is the primary pathway for the elimination of triprolidine, with a significant portion of the administered dose being excreted in the urine as various metabolites. Among these, carboxylated derivatives are major contributors to urinary excretion.

A detailed study on the disposition and metabolism of triprolidine in mice identified the carboxylic acid analog of triprolidine as the major metabolite in both urine and feces. This single metabolite accounted for an average of 57.6% of the administered dose, highlighting its importance in the elimination process. nih.gov This study also identified three other minor metabolites in the urine: a gamma-aminobutyric acid analog of triprolidine, a pyrrolidinone analog of the carboxylic acid metabolite, and a pyridine-ring hydroxylated derivative of triprolidine. nih.gov

Further research has shown that the formation of these metabolites can occur through intermediate steps. For instance, the filamentous fungus Cunninghamella elegans has been shown to metabolize triprolidine into hydroxymethyl triprolidine. nih.gov This hydroxymethyl derivative is a known mammalian metabolite and a precursor to the corresponding carboxylic acid derivative. nih.gov This indicates a metabolic pathway involving the oxidation of the methyl group on the phenyl ring.

Pharmacokinetic Variability and Bioequivalence Research

The pharmacokinetic profile of this compound exhibits considerable variability among individuals, particularly in key parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). This variability has been a subject of bioequivalence research.

Studies have consistently reported high interindividual variability in the Cmax and AUC of triprolidine. For example, one study observed a wide range in Cmax values, from 1.1 to 32.4 ng/mL, following administration of a 2.5 mg dose of triprolidine. nih.gov The same study noted Cmax ranges of 4.6 to 31.4 ng/mL with a 5.0 mg dose. nih.gov Another study reported a mean peak serum triprolidine concentration of 15.4 ± 8.3 ng/mL. nih.gov

This variability is further illustrated in bioequivalence studies comparing different formulations. A study comparing capsule and tablet formulations in 18 healthy male volunteers found Cmax values of 42.1 ± 6.3 µg/L for the capsule and 40.7 ± 6.4 µg/L for the tablet. magtechjournal.com The corresponding AUC0-∞ values were 156.5 ± 28.4 µg·h·L-1 and 160.9 ± 26.7 µg·h·L-1, respectively. magtechjournal.com While the mean values were similar, the standard deviations indicate a notable spread in the pharmacokinetic parameters among the subjects.

Interindividual Variability in Triprolidine Cmax and AUC
Study PopulationDosageCmax (ng/mL)AUC (ng·h/mL)
Healthy Volunteers2.5 mg1.1 - 32.4Not Reported
Healthy Volunteers5.0 mg4.6 - 31.4Not Reported
Healthy Volunteers0.04 mg/kg15.4 ± 8.3Not Reported
18 Healthy Male Volunteers (Capsule)Not Specified42.1 ± 6.3 (µg/L)156.5 ± 28.4 (µg·h·L-1)
18 Healthy Male Volunteers (Tablet)Not Specified40.7 ± 6.4 (µg/L)160.9 ± 26.7 (µg·h·L-1)

The elimination half-life (t½) of triprolidine also demonstrates variability. Reported half-life values from different studies range from approximately 2.1 ± 0.8 hours to between 3 and 3.3 hours, and in some cases, 4 to 6 hours. nih.govdrugs.comwikipedia.org One study reported comparable arithmetic mean half-lives of approximately 3.7 hours for a 2.5 mg dose and 4.1 hours for a 5.0 mg dose. nih.gov

Several factors can contribute to this pharmacokinetic variability. For first-generation antihistamines like triprolidine, these factors can be broadly categorized as intrinsic and extrinsic. Intrinsic factors include age, sex, and genetic makeup, particularly genetic polymorphisms in drug-metabolizing enzymes. nih.gov Triprolidine is metabolized by the cytochrome P450 enzyme system, specifically CYP2D6. wikipedia.org Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, which can significantly impact the plasma concentrations and half-life of the drug. nih.gov

Extrinsic factors that can influence pharmacokinetic variability include co-administration of other drugs that may inhibit or induce metabolizing enzymes, as well as the presence of underlying diseases, such as renal or liver impairment. drugs.com Patients with liver disease may have a reduced capacity to metabolize triprolidine, leading to higher plasma concentrations and a prolonged half-life. Similarly, while renal excretion of the parent drug is low, impaired renal function could affect the elimination of its metabolites. drugs.com

Reported Half-life of Triprolidine
Study FindingReported Half-life (hours)
Mean serum half-life2.1 ± 0.8
General reported range3 - 3.3
General reported range4 - 6
Mean for 2.5 mg dose3.7
Mean for 5.0 mg dose4.1

Bioequivalence Studies for Different Formulations

Bioequivalence studies are crucial for comparing the in vivo performance of different formulations of a drug. For triprolidine hydrochloride, various studies have been conducted to assess the bioequivalence between different dosage forms, such as capsules versus tablets, and to compare single-agent formulations with combination products. These studies are designed to ensure that different formulations deliver the same amount of active ingredient to the site of action at the same rate and extent.

The primary pharmacokinetic parameters used to assess bioequivalence in this study were the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). magtechjournal.com The results indicated no significant differences between the capsule and tablet forms. magtechjournal.com

ParameterTriprolidine Hydrochloride CapsuleTriprolidine Hydrochloride Tablet
Tmax (h)1.8 ± 0.31.8 ± 0.3
Cmax (μg·L⁻¹)42.1 ± 6.340.7 ± 6.4
AUC₀₋∞ (μg·h·L⁻¹)156.5 ± 28.4160.9 ± 26.7
Table 1: Pharmacokinetic Parameters of Triprolidine Hydrochloride Capsules vs. Tablets. magtechjournal.com

Another study compared two different single-agent, film-coated triprolidine caplets (2.5 mg and 5 mg) against a reference combination tablet containing triprolidine 2.5 mg and pseudoephedrine 60 mg. researchgate.netnih.gov This phase 1, open-label, randomized, single-dose, 3-way crossover trial involved 24 healthy adults. researchgate.netnih.gov The results showed that the bioavailability of the 2.5 mg and 5 mg single-agent triprolidine formulations was proportional in terms of the rate and extent of absorption. nih.govresearchgate.net The relative bioavailability of the 2.5 mg tablet compared to the dose-normalized 5.0 mg tablet was 101.3% for the ratio of Cmax and 104.2% for the ratio of AUC0-∞, falling within the standard confidence limits for bioequivalence. nih.gov

Interestingly, the rate and extent of absorption were lower for the single-agent triprolidine formulations compared to the combination tablet with pseudoephedrine. nih.gov The maximum plasma concentration (Cmax) for the 2.5 mg single-agent tablet was 8.4 ng/mL, while it was 9.5 ng/mL for the combination tablet. researchgate.netnih.gov The study noted that triprolidine from the single-agent treatments was less bioavailable than from the combination treatment, a phenomenon possibly attributable to the effects of pseudoephedrine, which might increase the absorption of other drugs. nih.gov

Treatment ArmCmax (ng/mL)Tmax (h)Elimination Half-life (h)
Triprolidine 2.5 mg Caplet8.4~1.5~4
Triprolidine 5.0 mg Caplet (dose-normalized to 2.5 mg)7.1~1.5~4
Triprolidine 2.5 mg + Pseudoephedrine 60 mg Tablet9.5~1.5~4
Table 2: Comparative Pharmacokinetics of Single-Agent vs. Combination Triprolidine Formulations. researchgate.netnih.gov
FormulationDoseCmax (ng/mL)Tmax (h)Relative Bioavailability (%)
Oral Syrup2.5 mg5.6 ± 2.92.0 ± 1.2-
Transdermal Patch5 mg2.0 ± 1.012.0 ± 5.989 ± 32
Transdermal Patch10 mg4.2 ± 2.014.3 ± 9.9104 ± 33
Table 3: Pharmacokinetic Comparison of Oral vs. Transdermal Triprolidine Formulations. nih.gov

It is also important to note that triprolidine has been reported to exhibit high interpatient variability in Cmax, which was confirmed in the study comparing single-agent and combination tablets. nih.gov This high variability is a factor that can be considered when establishing bioequivalence criteria. nih.gov

Pharmacodynamic Assessments and Effects of Triprolidine Hydrochloride Monohydrate

Quantitative Evaluation of Antihistaminic Efficacy

The primary pharmacodynamic effect of triprolidine (B1240482) is the competitive antagonism of histamine (B1213489) at H1-receptor sites on effector cells in locations such as the respiratory tract and blood vessels. drugbank.com This action blocks the effects of histamine, providing relief from symptoms associated with allergic reactions. drugbank.compatsnap.com

The antihistaminic activity of triprolidine has been quantified in human studies by measuring its ability to inhibit the cutaneous wheal-and-flare response induced by intradermal histamine injection. This response consists of a central raised wheal caused by localized edema and a surrounding red flare resulting from vasodilation. anaisdedermatologia.org.br

In a study involving seven healthy adult volunteers, a single oral dose of triprolidine hydrochloride (mean dose of 2.7 +/- 0.4 mg) was administered. nih.gov The effects on histamine-induced skin reactions were measured at multiple time points. The results indicated a significant suppression of the flare response, while the effect on the wheal was less pronounced. nih.gov

Another controlled, double-blind study in eight healthy volunteers compared the effects of 2.5 mg of triprolidine with cyclizine (B1669395). nih.gov The findings demonstrated that triprolidine was substantially more potent than cyclizine in inhibiting the skin's response to histamine. nih.gov Significant inhibition of the flare size was observed at 1, 2, and 4 hours post-administration. nih.gov A separate study also confirmed the antihistamine activity of 2.5 mg of triprolidine by demonstrating a reduction in the size of both wheals and flares produced by intradermal histamine. nih.gov

Inhibition of Histamine-Induced Flare Response by Triprolidine (2.5 mg)
Time Post-Administration (Hours)Inhibition of Flare SizeReference
1Significant nih.gov
2Significant nih.govnih.gov
3Significant nih.gov
4Significant nih.gov
6Significant nih.gov
8Significant nih.gov

Pharmacodynamic studies indicate that triprolidine has a relatively rapid onset of action. The effects typically begin within 30 minutes to one hour following oral administration. patsnap.compatsnap.com The peak serum concentration of triprolidine has been observed to occur approximately 2 hours after ingestion. nih.gov

The duration of its antihistaminic action is generally reported to be between 4 to 6 hours. patsnap.com This is consistent with findings from wheal and flare studies, which have documented significant suppression of the histamine-induced flare for up to 8 hours after a single dose. nih.gov

Pharmacodynamic Timeline of Triprolidine
ParameterTimeReference
Onset of Action30-60 minutes patsnap.compatsnap.com
Time to Peak Serum Concentration~1.5 - 2 hours nih.govnih.gov
Duration of Action4 - 6 hours patsnap.com
Elimination Half-Life~4 hours nih.gov

Central Nervous System Pharmacodynamics

As a first-generation antihistamine, triprolidine can cross the blood-brain barrier and interact with H1 receptors within the central nervous system (CNS), leading to various pharmacodynamic effects, most notably sedation. patsnap.commedsafe.govt.nz

Triprolidine is recognized as a sedating antihistamine. drugbank.comdrugfuture.commedsafe.govt.nz Its sedative properties have been consistently demonstrated in studies using both objective psychomotor tests and subjective self-rating scales. medsafe.govt.nznih.gov

One study assessed the CNS effects of triprolidine in a group of 12 subjects. The results showed a significant impairment of both tapping rates and performance in an auditory vigilance test. nih.gov This impairment was generally related to the dose administered and was observed to last for up to 7.25 hours. nih.gov Subjects could also reliably recognize subjective effects of mental and physical impairment for up to 4.75 hours after receiving the drug. nih.gov A review that calculated a risk-benefit ratio for sedation based on the number of tests showing impairment versus no impairment found that triprolidine had a high likelihood of causing sedative effects. nih.gov

However, the sedative effect may be dose-dependent and not always statistically significant at lower doses in all test conditions. One study found that 2.5 mg of triprolidine alone did not produce statistically significant sedation as measured by visual analogue scales, body sway, and reaction times, although a combination with the opioid dipipanone did result in significant sedation. nih.gov Similarly, another study reported no significant changes in subjective drowsiness scores after a 2.5 mg dose of triprolidine. nih.gov

Triprolidine's primary effect on the CNS is depression. drugbank.com It can potentiate the CNS depressant activities of other substances, including buprenorphine, bupropion, and buspirone. drugbank.com Conversely, CNS stimulants like amphetamine may decrease the sedative activities of triprolidine. drugbank.com

A study investigating the neurochemical effects of various antihistamines found that intravenous triprolidine did not elicit a cocaine-like stimulation of dopamine (B1211576) transmission in the nucleus accumbens of rats. nih.gov This is in contrast to other H1 antagonists like diphenhydramine (B27) and (+)-chlorpheniramine, suggesting that triprolidine lacks CNS stimulant properties in this particular pathway. nih.gov The lack of effect was attributed to its low affinity for the dopamine transporter. nih.gov

Research in animal models has revealed that triprolidine exhibits significant neuropharmacological effects at the spinal level. When administered intrathecally to rats, triprolidine was found to produce a dose-dependent blockade of both spinal motor and sensory functions, including nociception (pain perception) and proprioception (sense of body position). nih.govncku.edu.tw

In a comparative study, triprolidine was evaluated against the local anesthetic mepivacaine (B158355) and another antihistamine, doxylamine (B195884). nih.govncku.edu.tw Based on the dose required to produce a 50% effect (ED50), triprolidine was found to be more potent than both mepivacaine and doxylamine at inducing spinal motor, proprioceptive, and nociceptive blockade. nih.govncku.edu.tw Furthermore, the study revealed that triprolidine displayed a greater potency and a longer duration of action for sensory block compared to motor block. nih.govncku.edu.tw This suggests a preferential action on sensory pathways, indicating a nociception-selective effect. nih.govncku.edu.tw

Comparative Potency (ED50) of Intrathecal Agents in Rats
Function BlockedPotency RankingReference
Motor BlockadeTriprolidine > Mepivacaine > Doxylamine nih.govncku.edu.tw
Proprioceptive BlockadeTriprolidine > Mepivacaine > Doxylamine nih.govncku.edu.tw
Nociceptive BlockadeTriprolidine > Mepivacaine > Doxylamine nih.govncku.edu.tw

Anticholinergic Pharmacodynamics of Triprolidine Hydrochloride Monohydrate

Triprolidine, a first-generation antihistamine of the alkylamine class, exhibits notable anticholinergic (antimuscarinic) properties alongside its primary histamine H1 receptor antagonism. drugfuture.comwikipedia.org These effects stem from its ability to block acetylcholine (B1216132) at muscarinic receptors, leading to a range of pharmacodynamic responses in various organ systems. ucalgary.ca The anticholinergic activity is a characteristic feature of many older antihistamines and contributes to some of their therapeutic actions and side effects. drugs.comdrugs.com

Measurement of Secretion Reduction

The antimuscarinic action of triprolidine manifests as a reduction in exocrine gland secretions. This is prominently observed as a decrease in salivary and bronchial secretions.

Salivary Secretion: A common manifestation of triprolidine's anticholinergic effect is dry mouth (xerostomia), resulting from reduced saliva production. patsnap.com Studies on medications with anticholinergic properties confirm their potential to cause salivary gland hypofunction. nih.gov This effect is a direct consequence of the blockade of cholinergic nerve impulses to the salivary glands.

Bronchial Secretion: It has been suggested that the anticholinergic properties of antihistamines like triprolidine can decrease the volume of bronchial secretions. drugs.com This action can also lead to a thickening of these secretions, which may result in the obstruction of the respiratory tract. drugs.comdrugs.com This effect is particularly noted as a caution for individuals with conditions like asthma or chronic obstructive pulmonary disease. drugs.com

Ocular Effects (e.g., Blurred Vision)

Triprolidine's anticholinergic activity can impact ocular function. The blockade of muscarinic receptors in the eye can lead to several effects:

Blurred Vision: A frequently noted potential effect is blurred vision. pediatriconcall.comnih.govdrugs.com This occurs because anticholinergic agents cause relaxation of the ciliary muscle (cycloplegia), which impairs the eye's ability to focus. tg.org.aunps.org.au

Mydriasis and Dry Eyes: These agents can also lead to pupillary dilation (mydriasis) and contribute to dry-eye symptoms by suppressing the normal parasympathetic activity that governs tear production. nps.org.au

Increased Intraocular Pressure: A significant concern with anticholinergic drugs is their potential to precipitate angle-closure glaucoma in predisposed individuals. drugs.comdrugs.com By causing the iris to relax and dilate, they can narrow the anterior chamber angle, obstructing the outflow of aqueous humor and increasing intraocular pressure. tg.org.au

Gastrointestinal Motility Effects (e.g., Constipation)

The pharmacodynamics of triprolidine within the gastrointestinal (GI) tract are influenced by both its antihistaminic and anticholinergic properties. Triprolidine competes with histamine for H1-receptor sites on effector cells in the GI tract. drugbank.com Additionally, its anticholinergic action can reduce smooth muscle tone and peristalsis.

This reduction in gut motility can lead to constipation, which is a recognized potential side effect. pediatriconcall.comnih.govwebmd.com The mechanism involves the inhibition of cholinergic nerve signals that are essential for coordinated contractions of the intestinal smooth muscle, thereby slowing the transit of intestinal contents. researchgate.net Caution is advised when administering antihistamines with anticholinergic effects to patients with pre-existing gastrointestinal obstructive disorders. drugs.comdrugs.com

Urinary System Effects (e.g., Urinary Retention)

The anticholinergic effects of triprolidine can significantly affect the urinary system. The process of micturition is heavily dependent on parasympathetic (cholinergic) stimulation, which causes the detrusor muscle of the bladder wall to contract. ucalgary.ca

By blocking muscarinic receptors in the bladder, triprolidine can impair detrusor muscle contraction, leading to incomplete bladder emptying and urinary retention. ucalgary.caresearchgate.net This effect is a known complication of drugs with anticholinergic properties, particularly in elderly patients or those with underlying conditions such as benign prostatic hyperplasia. drugs.comresearchgate.net Consequently, difficult or painful urination has been reported in association with triprolidine use. drugs.com

Receptor Occupancy Studies and Kinetics

Triprolidine functions as a competitive antagonist, or more accurately, an inverse agonist, at the histamine H1 receptor. drugbank.comnih.gov It binds to these receptors on effector cells in various tissues, including the respiratory tract, blood vessels, and gastrointestinal tract, thereby blocking the actions of endogenous histamine. drugbank.compatsnap.com Studies using neuronal cultures have suggested a high constitutive activity of the H1 receptor, where inverse agonists like triprolidine can produce a response even in the absence of histamine. patsnap.com

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and elimination of triprolidine. The compound is rapidly absorbed following oral administration. drugbank.com

Table 1: Pharmacokinetic Parameters of Triprolidine

ParameterValueSource
Time to Peak Plasma Concentration (Tmax)~1.5 - 2.0 hours nih.govnih.govnih.gov
Elimination Half-Life (t1/2)~4.0 hours (Range: 2.1 ± 0.8 to 4.1 hours) nih.govnih.govnih.govresearchgate.net
Peak Serum Concentration (Cmax) for 2.5 mg dose8.4 - 9.5 ng/mL nih.govnih.gov
Peak Serum Concentration (Cmax) for 5.0 mg dose14.3 ng/mL nih.gov
Urinary Excretion (unchanged drug over 24 hrs)~1.3% nih.gov

The low percentage of unchanged triprolidine excreted in the urine suggests that it is extensively metabolized in the body, primarily by cytochrome P450 enzymes in the liver, with CYP2D6 being a likely isozyme involved. nih.gov The concept of receptor occupancy (RO), which relates the affinity of a drug for its receptor and its free plasma concentration, has been used to predict the pharmacodynamic activity and clinical efficacy of second-generation antihistamines. semanticscholar.org While specific receptor occupancy data for triprolidine is not as extensively published, its pharmacokinetic profile, with a rapid onset and relatively short half-life, is consistent with its observed duration of action.

Preclinical and Clinical Safety and Toxicity Mechanisms of Triprolidine Hydrochloride Monohydrate

Mechanisms of Adverse Drug Reactions

Triprolidine (B1240482) hydrochloride monohydrate, a first-generation H1-antihistamine, is effective in alleviating allergic symptoms. However, its use is associated with a range of adverse drug reactions, particularly in cases of overdose. The following sections delve into the preclinical and clinical safety and toxicity mechanisms underlying these reactions.

Drowsiness and Dizziness Pathophysiology

The most frequently reported adverse effects of triprolidine are drowsiness and dizziness, which stem from its primary mechanism of action as an H1-receptor antagonist. Unlike second-generation antihistamines, first-generation agents like triprolidine readily cross the blood-brain barrier. medicalnewstoday.comclevelandclinic.org In the central nervous system (CNS), histamine (B1213489) functions as a neurotransmitter that promotes wakefulness. By competitively blocking histamine H1 receptors in the CNS, triprolidine inhibits this wakefulness-promoting signal, leading to sedation and drowsiness. nih.gov This sedative property is a common characteristic of first-generation antihistamines. clevelandclinic.org Dizziness can also occur as a result of this central nervous system depression. clevelandclinic.org

Mechanisms of Anticholinergic Side Effects (Dry Mouth, Urinary Retention)

Triprolidine exhibits anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. drugbank.comwikipedia.org This action is not related to its primary antihistaminic effect but contributes significantly to its side effect profile.

Dry Mouth: The blockade of muscarinic receptors in the salivary glands reduces saliva production, leading to the sensation of a dry mouth (xerostomia). patsnap.comdroracle.ai Acetylcholine is the primary neurotransmitter stimulating salivary secretion, and its inhibition directly results in this common side effect. droracle.ai

Urinary Retention: In the urinary system, acetylcholine mediates the contraction of the bladder's detrusor muscle, which is necessary for urination. By blocking muscarinic receptors on this muscle, triprolidine can lead to decreased bladder contractility, resulting in difficulty urinating and urinary retention. medicalnewstoday.compatsnap.com This effect is particularly concerning in individuals with pre-existing urinary tract issues. patsnap.com

The constellation of symptoms arising from muscarinic receptor blockade is often referred to as an anticholinergic toxidrome, which can become prominent in overdose situations. vumc.org

Affected SystemMechanismResulting Side Effect
Salivary GlandsBlockade of muscarinic receptorsDry Mouth (Xerostomia)
Urinary BladderBlockade of muscarinic receptors on the detrusor muscleUrinary Retention

Cardiotoxicity Potential and Mechanisms (e.g., Tachycardia, Arrhythmias in Overdose)

In overdose situations, triprolidine can induce cardiovascular toxicity. The mechanisms are primarily linked to its anticholinergic properties and potential effects on cardiac ion channels. drugs.comrch.org.au

Tachycardia: The anticholinergic (muscarinic blocking) action of triprolidine can lead to an increased heart rate (tachycardia). drugs.comnih.gov By blocking the vagal effects on the sinoatrial node, which are mediated by acetylcholine, the heart rate is accelerated. wikipedia.org Palpitations are also a reported symptom of overdose. drugbank.com

Arrhythmias: Large overdoses of first-generation antihistamines have been associated with cardiac arrhythmias. rch.org.au This is thought to be due to a "quinidine-like" effect, involving the blockade of cardiac sodium channels. vumc.orgdrugs.com This can lead to a widening of the QRS complex on an electrocardiogram (ECG). vumc.orgnih.gov Additionally, effects on potassium channels may prolong the QT interval, creating a risk for ventricular arrhythmias, although this is less common than with some other first-generation antihistamines. nih.govnih.gov

Neurotoxicity Research (Convulsions, Hallucinations in Overdose)

Overdose with triprolidine can lead to significant neurotoxicity, manifesting as CNS stimulation, a paradoxical effect compared to the drowsiness seen at therapeutic doses.

Convulsions: Seizures are a serious complication of antihistamine overdose. clevelandclinic.orgmdsearchlight.com The exact mechanism is complex but is related to the anticholinergic effects on the CNS. nih.gov In toxic doses, the blockade of central muscarinic receptors can lead to a state of hyperexcitability, culminating in seizures. mdsearchlight.com

Hallucinations: Visual and auditory hallucinations are characteristic features of the central anticholinergic syndrome caused by antihistamine toxicity. nih.govmdsearchlight.com This is due to the disruption of normal cholinergic neurotransmission in the brain. nih.gov Cases of hallucinations have been reported in children following the ingestion of triprolidine-containing products. nih.gov Other neurotoxic effects in overdose include agitation, confusion, and irritability. clevelandclinic.orgdrugbank.com

Respiratory Depression Mechanisms in Overdose

Respiratory depression is a life-threatening complication of triprolidine overdose, primarily occurring due to profound CNS depression. drugbank.com While first-generation antihistamines cause sedation at therapeutic levels, a significant overdose can suppress the respiratory centers in the brainstem. drugbank.comnumberanalytics.com This effect is markedly potentiated when triprolidine is taken in combination with other CNS depressants, such as opioids (e.g., codeine) or alcohol. drugs.commskcc.org The combined sedative effects lead to a decreased respiratory drive, resulting in slow and shallow breathing, which can progress to respiratory arrest. drugs.commayoclinic.org

Hypotension and Hypertension Mechanisms in Overdose

Overdoses of first-generation antihistamines like triprolidine can lead to unpredictable effects on blood pressure, with both hypotension and hypertension being reported. drugbank.comnih.gov

Hypotension: This can occur due to a combination of factors. In severe toxicity, direct myocardial depression can reduce cardiac output. litfl.com Additionally, some antihistamines possess alpha-adrenergic blocking properties, which can lead to vasodilation and a subsequent drop in blood pressure. nih.gov

Hypertension: Conversely, hypertension has also been observed in overdose cases. drugbank.comdrugs.com The mechanism for this can be related to the central anticholinergic syndrome, which can cause agitation and increased sympathetic outflow. nih.gov When triprolidine is in a combination product with a sympathomimetic agent like pseudoephedrine, the risk of hypertension is significantly increased due to the vasoconstrictive effects of the latter. mims.com

SystemToxicity ManifestationUnderlying Mechanism
CardiovascularTachycardia, ArrhythmiasAnticholinergic effects, Sodium/Potassium channel blockade
NeurologicalConvulsions, HallucinationsCentral anticholinergic syndrome, CNS excitation
RespiratoryRespiratory DepressionSuppression of respiratory centers in the brainstem
VascularHypotensionMyocardial depression, Alpha-adrenergic blockade
HypertensionIncreased sympathetic outflow, Co-ingestants (sympathomimetics)

Genotoxicity Assessments

Genotoxicity assays are crucial for identifying substances that can induce genetic damage. However, a comprehensive review of publicly available literature reveals a notable lack of specific genotoxicity studies for triprolidine hydrochloride monohydrate.

The bacterial reverse mutation assay, commonly known as the Ames test, using various strains of Salmonella typhimurium, is a standard method for detecting chemically induced gene mutations. A study published in 1988 investigated the mutagenic activity of triprolidine and its metabolite, hydroxymethyl triprolidine. nih.gov The results indicated no mutagenic activity for either compound in Salmonella typhimurium strains TA97, TA98, TA100, and TA104, at concentrations up to 1000 and 200 micrograms/plate, respectively. nih.gov Additionally, a non-public study summary from the National Toxicology Program shows a negative result for this compound in an Ames test using Salmonella typhimurium strain TA100, both with and without metabolic activation. nih.gov

Test SystemStrainsMetabolic ActivationResultSource
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium TA97, TA98, TA100, TA104Not specifiedNegative nih.gov
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium TA100With and Without S9Negative nih.gov

Developmental Toxicology (e.g., breast milk studies)

The potential for a substance to affect a developing infant through breast milk is a key aspect of developmental toxicology. For triprolidine, studies have quantified its excretion into human breast milk.

Research has shown that triprolidine is excreted into breast milk in clinically non-significant amounts. e-lactation.com A key study involving three lactating mothers who ingested a single 2.5 mg dose of triprolidine hydrochloride found that peak milk levels ranged from approximately 7 to 9 mcg/L, occurring about one to two hours after the dose. nih.govnih.gov The calculated dose that a fully breastfed infant would receive is estimated to be between 0.06% and 0.2% of the mother's weight-adjusted dosage. nih.govnih.gov In this particular study, no adverse effects were reported in the three breastfed infants. nih.gov Consequently, the American Academy of Pediatrics considers triprolidine to be compatible with breastfeeding. drugs.com

While the direct infant exposure appears low, it is noted that first-generation antihistamines, particularly in high doses, may have the potential to decrease basal serum prolactin levels. e-lactation.comnih.govdrugs.com This could potentially interfere with milk production, especially before lactation is well-established or when used in combination with a sympathomimetic like pseudoephedrine. nih.govdrugs.com

ParameterFindingSource
Maternal DoseSingle 2.5 mg dose nih.govnih.gov
Peak Milk Concentration~7 to 9 mcg/L nih.gov
Time to Peak Milk Concentration~1 to 2 hours post-dose nih.gov
Estimated Infant Dose (% of Maternal Dose)0.06% to 0.2% nih.gov
Reported Infant Effects (in study)None nih.gov

Hepatic Safety Profile and Liver Injury Risk Assessment

The potential for drug-induced liver injury (DILI) is a significant safety concern for many pharmaceuticals. Based on extensive review, triprolidine has a favorable hepatic safety profile.

According to LiverTox, a database from the National Institute of Diabetes and Digestive and Kidney Diseases, triprolidine has not been linked to liver test abnormalities or to clinically apparent liver injury. nih.govnih.gov The safety of triprolidine in this regard may be related to its use in low doses and for short durations. nih.gov As a result, LiverTox assigns triprolidine a likelihood score of "E," indicating it is an unlikely cause of clinically apparent liver injury. nih.gov

Assessment AreaFindingSource
Association with Liver Test AbnormalitiesNot linked nih.gov
Association with Clinically Apparent Liver InjuryNot linked nih.govnih.gov
LiverTox Likelihood ScoreE (Unlikely cause of clinically apparent liver injury) nih.gov
Potential Reason for SafetyLow dose and short-term use nih.gov

Drug Drug Interactions and Polypharmacy Considerations for Triprolidine Hydrochloride Monohydrate

Interactions with Central Nervous System Depressants

Concurrent use of triprolidine (B1240482) hydrochloride monohydrate with other CNS depressants can lead to additive or synergistic pharmacodynamic effects, resulting in enhanced sedation, dizziness, and impairment of cognitive and psychomotor skills. patsnap.comwellrx.commedscape.com This is a critical consideration as it can significantly increase the risk of accidents and falls, particularly in the elderly. buzzrx.com The mechanism for this interaction is the combined depressant effect on the central nervous system.

A variety of medications and substances can potentiate the CNS depressant effects of triprolidine. These include, but are not limited to, alcohol, opioids, benzodiazepines, barbiturates, muscle relaxants, and other sedating antihistamines. patsnap.combuzzrx.comdrugbank.com Co-administration may lead to profound sedation, respiratory depression, and in severe cases, coma. medscape.com

Below is a table summarizing key interactions with CNS depressants:

Interacting Drug/Substance ClassPotential Effect of Co-administration with TriprolidineClinical Recommendation
AlcoholIncreased drowsiness, dizziness, and risk of accidents. wellrx.comAvoid concurrent use. wellrx.com
Opioids (e.g., hydrocodone, oxycodone)Enhanced sedation and respiratory depression. drugs.comUse with caution and monitor for signs of respiratory depression. medscape.com
Benzodiazepines (e.g., diazepam, alprazolam)Additive CNS depression, leading to increased sedation and impaired coordination. patsnap.commedscape.comMonitor for excessive sedation. medscape.com
Barbiturates (e.g., phenobarbital)Increased sedative effects. buzzrx.comUse with caution. buzzrx.com
Muscle Relaxants (e.g., cyclobenzaprine)Potentiated drowsiness and dizziness. drugs.comCaution patients about the increased risk of sedation. drugs.com
Other Sedating Antihistamines (e.g., diphenhydramine)Cumulative anticholinergic and sedative effects. drugbank.comAvoid concomitant use when possible. drugs.com

Interactions with Monoamine Oxidase (MAO) Inhibitors

A significant and potentially hazardous interaction can occur between triprolidine hydrochloride monohydrate and monoamine oxidase (MAO) inhibitors. patsnap.com MAO inhibitors, a class of drugs sometimes used for depression and other psychiatric conditions, can intensify and prolong the anticholinergic and CNS depressant effects of antihistamines like triprolidine. patsnap.combuzzrx.com

The co-administration of MAO inhibitors with triprolidine can lead to heightened sedative properties and increased anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention. patsnap.com This interaction is of particular concern and generally, concurrent use is contraindicated. medex.com.bd A washout period of at least 14 days is typically recommended between discontinuing an MAOI and starting treatment with medications like triprolidine. drugs.com

Interacting Drug ClassPotential Effect of Co-administration with TriprolidineClinical Recommendation
Monoamine Oxidase (MAO) Inhibitors (e.g., phenelzine, tranylcypromine)Intensified and prolonged anticholinergic and CNS depressant effects. patsnap.combuzzrx.comAvoid concomitant use. A washout period is recommended. medex.com.bddrugs.com

Interactions Affecting Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound can be influenced by co-administered drugs that affect its ADME processes. Triprolidine is primarily metabolized by the liver, and its metabolites are excreted in the urine. drugs.compatsnap.com Therefore, drugs that induce or inhibit hepatic enzymes, particularly the cytochrome P450 (CYP450) system, could theoretically alter the plasma concentrations of triprolidine. However, specific data detailing the interactions of triprolidine with CYP450 inhibitors or inducers are not extensively documented in the available literature.

Patients with pre-existing renal or liver disease may be at a higher risk for adverse effects from triprolidine due to potential accumulation of the drug and its metabolites. drugs.com Therefore, caution is advised when administering triprolidine to individuals with compromised hepatic or renal function, and co-administration with other drugs affecting these organs should be carefully considered.

For instance, alkalization of the urine can decrease the urinary excretion of triprolidine, potentially increasing its elimination half-life and leading to toxic effects such as tremor, anxiety, and insomnia. druginfosys.com

Impact on Effectiveness and Adverse Effect Profile of Co-administered Drugs

This compound can impact the effectiveness and adverse effect profile of other medications through its own pharmacodynamic properties. Its anticholinergic effects may be additive with other drugs possessing similar properties, such as tricyclic antidepressants and some antipsychotics. drugs.com This can lead to an increased risk of side effects like dry mouth, blurred vision, urinary retention, and constipation. drugs.com

Furthermore, the sedative effects of triprolidine can diminish the therapeutic efficacy of drugs intended to promote wakefulness or enhance cognitive function. For example, H1 receptor antagonists that cross the blood-brain barrier, like triprolidine, may reduce the efficacy of pitolisant, a histamine-3 (H3) receptor antagonist/inverse agonist used to treat excessive daytime sleepiness. medscape.com

The table below outlines the impact of triprolidine on co-administered drugs:

Co-administered Drug ClassImpact of Triprolidine on the Co-administered DrugPotential Clinical Outcome
Drugs with Anticholinergic Properties (e.g., tricyclic antidepressants, some antipsychotics)Additive anticholinergic effects. drugs.comIncreased risk of dry mouth, blurred vision, urinary retention, and constipation. drugs.com
PitolisantDecreased efficacy of pitolisant. medscape.comReduced effectiveness in treating excessive daytime sleepiness. medscape.com
Acetylcholinesterase InhibitorsMay decrease the therapeutic effects of both drugs due to opposing mechanisms. aap.orgPotential for reduced efficacy in conditions like dementia. aap.org

Advanced Synthetic Methodologies and Chemical Derivatization of Triprolidine Hydrochloride Monohydrate

Alkylamine Derivative Synthesis Approaches

The synthesis of triprolidine (B1240482) and its derivatives primarily involves the construction of the core propenylpyridine structure and the introduction of the pyrrolidinyl group. One common synthetic route involves the Mannich reaction of 4'-methylacetophenone, paraformaldehyde, and pyrrolidine (B122466) to form 4'-methyl-3-pyrrolidinopropiophenone. gpatindia.com This intermediate is then reacted with 2-pyridyllithium, followed by dehydration to yield a mixture of (E) and (Z) isomers of triprolidine. guidechem.com

Modern synthetic approaches, such as photoredox catalysis, have been explored to achieve more efficient and selective synthesis. researchgate.net These methods can offer milder reaction conditions and improved control over the stereochemistry of the double bond.

The synthesis of alkylamine derivatives of triprolidine can be achieved by modifying the pyrrolidine ring. This can involve the introduction of substituents on the pyrrolidine ring or replacing the pyrrolidine with other cyclic amines to explore structure-activity relationships. For instance, analogues with different cycloalkylamino groups could be synthesized to investigate the impact of ring size and substitution on antihistaminic activity.

A general scheme for the synthesis of such derivatives would follow a similar pathway to triprolidine synthesis, with the appropriately modified cyclic amine being used in the initial Mannich reaction. The reaction conditions would likely need to be optimized for each new derivative.

Table 1: Key Intermediates in Triprolidine Synthesis

Compound NameRole in Synthesis
4'-MethylacetophenoneStarting material
ParaformaldehydeReagent in Mannich reaction
PyrrolidineSource of the alkylamine group
4'-Methyl-3-pyrrolidinopropiophenoneMannich base intermediate
2-PyridyllithiumReagent for forming the carbon skeleton

Prodrug Design Principles and Development

While no specific prodrugs of triprolidine are currently marketed, the principles of prodrug design could be applied to improve its physicochemical and pharmacokinetic properties. Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. nih.gov

A potential prodrug approach for triprolidine could involve the formation of an N-oxide derivative at the pyrrolidine nitrogen. simsonpharma.comepichem.com N-oxides are often more water-soluble than the parent amine and can be reduced in vivo back to the active tertiary amine. This could potentially enhance the oral bioavailability of triprolidine. nih.gov The synthesis of Triprolidine N-Oxide has been reported. simsonpharma.com

Another prodrug strategy could involve the modification of the pyridine (B92270) ring or the tolyl group to attach a promoiety that would be cleaved in vivo. The choice of promoiety would depend on the desired properties to be improved, such as solubility, taste, or duration of action.

Table 3: Potential Prodrug Strategies for Triprolidine

Prodrug TypePotential Advantage
N-OxideIncreased water solubility, potentially improved bioavailability
Ester or Amide on a modified scaffoldModified duration of action, taste masking

Impurity Profiling and Control Strategies

Impurity profiling is essential to ensure the safety and efficacy of triprolidine hydrochloride monohydrate. Impurities can originate from starting materials, intermediates, by-products of the synthesis, and degradation products.

Common impurities identified in the synthesis of triprolidine include:

Starting materials and intermediates: Unreacted 4'-methylacetophenone, pyrrolidine, and 4'-methyl-3-pyrrolidinopropiophenone. synzeal.comcleanchemlab.com

(Z)-Triprolidine: The geometric isomer of the active (E)-isomer. nih.gov

Triprolidine N-Oxide: A potential degradation product formed by oxidation of the pyrrolidine nitrogen. pharmaffiliates.com

1-(4-Methylphenyl)-1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)propan-1-ol: An intermediate before the final dehydration step. simsonpharma.comsynzeal.com

Control strategies for these impurities include:

Control of Starting Materials: Ensuring the purity of starting materials through rigorous testing.

Optimization of Reaction Conditions: Fine-tuning reaction parameters to minimize the formation of by-products. For example, controlling the temperature and catalyst in the dehydration step can influence the E/Z isomer ratio.

Purification Techniques: Employing effective purification methods such as crystallization and chromatography to remove impurities from the final product. google.com High-performance liquid chromatography (HPLC) is a common analytical technique for separating and quantifying triprolidine and its impurities. researchgate.net

Stability Testing: Conducting stability studies under various conditions to identify potential degradation products and establish appropriate storage conditions.

Table 4: Common Impurities in Triprolidine Synthesis

Impurity NameType
(Z)-TriprolidineGeometric Isomer
4'-Methyl-3-pyrrolidinopropiophenoneIntermediate
Triprolidine N-OxideDegradation Product
1-(4-Methylphenyl)-1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)propan-1-olIntermediate

Analytical Method Development and Characterization of Triprolidine Hydrochloride Monohydrate

Quantitative Analytical Methods in Pharmaceutical Formulations

The determination of Triprolidine (B1240482) Hydrochloride Monohydrate in pharmaceutical products, such as tablets and oral solutions, relies on robust and validated analytical methods. These methods are designed to be specific, accurate, precise, and linear over the intended concentration range.

Fluorescence-Based Assays

While spectrofluorimetry is a highly sensitive analytical technique, dedicated fluorescence-based assays for the quantitative analysis of Triprolidine Hydrochloride Monohydrate in pharmaceutical formulations are not extensively reported in peer-reviewed literature. The United States Pharmacopeia (USP) monograph for Triprolidine Hydrochloride Tablets does, however, describe a calculation based on fluorescence intensity. This suggests that the compound possesses native fluorescence that can be exploited for quantification under specific conditions. The procedure involves comparing the fluorescence intensity of a solution prepared from the tablets to that of a standard solution of USP Triprolidine Hydrochloride Reference Standard.

It is important to distinguish these methods from colorimetric or spectrophotometric assays, which measure the absorption of light rather than its emission. Several spectrophotometric methods have been developed based on the formation of colored ion-pair complexes with dyes such as bromocresol green and bromophenol blue, with maximum absorbance measured at 415 nm and 410 nm, respectively. While effective for quantification, these are absorption-based, not fluorescence-based, techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound in pharmaceutical dosage forms, offering high resolution and sensitivity. A multitude of HPLC methods have been developed, often for the simultaneous analysis of triprolidine with other active ingredients commonly found in combination products, such as pseudoephedrine and dextromethorphan.

These methods typically employ reversed-phase chromatography with a C18 column. The mobile phases are generally a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile). Detection is most commonly performed using a UV detector at wavelengths where triprolidine exhibits significant absorbance, for instance, around 232 nm, 254 nm, or 265 nm. The selection of the specific wavelength often depends on the other components present in the formulation to achieve the best selectivity.

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness. Stability-indicating methods have also been developed to separate triprolidine from its degradation products formed under various stress conditions (acidic, alkaline, oxidative, and photolytic).

Parameter Method 1 Method 2 Method 3
Column Agilent Polaris C18 (150 x 4.6 mm, 5 µm)Partisil 10 SCX (250 mm × 4.6 mm, 10 µm)C18 (250×4.6 mm, 5 μm)
Mobile Phase Methanol: 0.1% Ortho-phosphoric acid in water (65:35 v/v)50% v/v Methanol-water containing 35.07 mM/L ammonium acetate (pH 5.58)Methanol: Water (80:20 v/v) with pH adjusted to 3.0 with orthophosphoric acid
Flow Rate 0.1 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 232 nm265 nm246.20 nm
Retention Time 1.88 minWithin 10 minNot specified
Linearity Range 1.01-10.05 µg/mLNot specified5-25 µg/mL
Correlation Coefficient (r²) 0.9989> 0.990.9999
Recovery 100.66%Not specified100.2%

Compliance with Pharmacopoeial Guidelines (e.g., USP)

Official pharmacopoeias, such as the United States Pharmacopeia (USP), provide standardized methods and acceptance criteria for the analysis of drug substances and products to ensure their quality. The USP monograph for Triprolidine Hydrochloride Oral Solution outlines an HPLC assay for its quantification. apjhs.com

This official method specifies a particular HPLC column, mobile phase composition (a mixture of alcohol and ammonium acetate solution), and a UV detector set at 254 nm. apjhs.com The monograph also provides detailed instructions for the preparation of standard and sample solutions. The assay must demonstrate that the oral solution contains not less than 90.0 percent and not more than 110.0 percent of the labeled amount of triprolidine hydrochloride. apjhs.com Similarly, the USP monograph for Triprolidine Hydrochloride substance specifies a purity of not less than 98.0 percent and not more than 101.0 percent on an anhydrous basis, determined by a titration method. Adherence to these pharmacopoeial guidelines is a regulatory requirement for pharmaceutical products marketed in regions where these standards are enforced.

Bioanalytical Methodologies for Biological Matrices (Plasma, Milk)

The determination of this compound in biological matrices is essential for pharmacokinetic and bioavailability studies. These bioanalytical methods must be highly sensitive and selective to accurately measure the low concentrations of the drug typically present in these complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantification of drugs in biological fluids due to its superior sensitivity and specificity. A validated LC-MS/MS method has been reported for the simultaneous determination of triprolidine and pseudoephedrine in human plasma.

This method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The detection is achieved using an ion trap mass spectrometer with electrospray ionization (ESI) in the positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition for triprolidine. This technique allows for a short chromatographic run time and can achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range, which is necessary for pharmacokinetic studies.

For the analysis of triprolidine in milk, no specific validated LC-MS/MS method has been published. However, multi-residue methods for the determination of various veterinary drugs in milk using LC-MS/MS have been developed. These methods typically employ sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to remove interferences from the complex milk matrix. The subsequent LC-MS/MS analysis, often using a triple quadrupole mass spectrometer, could be adapted and validated for the specific quantification of triprolidine in milk.

Parameter LC-MS/MS Method in Human Plasma
Sample Preparation Protein precipitation
Chromatography C18 ACE column (50.0 mm x 2.1 mm, 5 µm)
Mobile Phase Water: Methanol: Formic Acid (55:45:0.5, v/v/v)
Flow Rate 0.3 mL/min
Ionization Electrospray Ionization (ESI), Positive Mode
Mass Spectrometry Ion Trap Tandem Mass Spectrometer
Monitored Transition (MRM) m/z 279.1 → m/z 208.1
Linearity Range 0.2 - 20.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Mean Recovery 93.6%

Radioimmunoassay (RIA) Techniques

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique that can be used for the quantification of triprolidine in biological fluids. An RIA for triprolidine in human plasma has been developed with a sensitivity limit of 0.1 ng/mL. nih.gov

The principle of this RIA involves the competitive binding of radiolabeled triprolidine and unlabeled triprolidine (from the sample or standard) to a limited number of specific antibodies. To develop the assay, a hapten derivative of triprolidine was synthesized and conjugated to a protein carrier, bovine serum albumin, to make it immunogenic. nih.gov This conjugate was then used to immunize rabbits to produce anti-triprolidine antibodies. A radioiodinated tyramine (B21549) conjugate of the triprolidine hapten derivative serves as the radiolabeled antigen. nih.gov

In the assay, a known amount of the radiolabeled antigen and the antibody are incubated with the plasma sample. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled triprolidine in the sample. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity is measured. A standard curve is generated using known concentrations of unlabeled triprolidine, from which the concentration in the unknown samples can be determined. This RIA was shown to be specific for triprolidine, with minimal cross-reactivity from its known metabolites. nih.gov

Spectroscopic Characterization of Metabolites

The metabolism of triprolidine hydrochloride leads to the formation of several metabolites, the structures of which have been elucidated using advanced spectroscopic techniques. Key among these are Proton-Nuclear Magnetic Resonance (1H-NMR) Spectroscopy and Desorption Chemical Ionization Mass Spectrometry (DCI-MS).

Proton-Nuclear Magnetic Resonance (1H-NMR) Spectroscopy

1H-NMR spectroscopy is a powerful tool for determining the precise molecular structure of metabolites in solution. For triprolidine metabolites, 1D and 2D NMR techniques have been instrumental in identifying the positions of metabolic modification. cdnsciencepub.comresearchgate.net

One of the major metabolites identified is hydroxymethyl triprolidine, where the methyl group on the p-tolyl moiety is hydroxylated. nih.gov Another significant metabolite formed under oxidative conditions is Triprolidine N-Oxide. cdnsciencepub.comresearchgate.net While detailed 1H-NMR spectral data with specific chemical shifts and coupling constants for these metabolites are not extensively published in readily accessible literature, the identification of these structures was made possible through comprehensive NMR analysis. cdnsciencepub.comresearchgate.net

1H-NMR Data for Identified Triprolidine Metabolites

Metabolite NameKey ProtonsExpected Chemical Shift (ppm) RangeNotes
Hydroxymethyl triprolidine-CH2OH4.5 - 4.7Singlet, indicative of the hydroxymethyl group.
Aromatic protons7.0 - 8.5Complex multiplets consistent with substituted pyridine (B92270) and phenyl rings.
Triprolidine N-OxideProtons adjacent to N-oxideShifted downfield compared to parent compoundThe N-oxidation of the pyrrolidine (B122466) ring leads to a deshielding effect on neighboring protons.
Aromatic protons7.0 - 8.5Similar to the parent compound, with potential minor shifts due to electronic changes from N-oxidation.
Pyridin-2-yl-p-tolyl-methanoneAromatic protons7.2 - 8.7Distinct aromatic signals for both the pyridinyl and p-tolyl rings.
Methyl protons (-CH3)~2.4Singlet, characteristic of the tolyl methyl group.

Desorption Chemical Ionization Mass Spectrometry (DCI-MS)

DCI-MS is a soft ionization technique used to determine the molecular weight and fragmentation patterns of thermally labile or non-volatile compounds like drug metabolites. This technique has been successfully applied to the analysis of triprolidine and its metabolites. nih.govpsu.edu

For hydroxymethyl triprolidine, DCI-MS analysis reveals a prominent protonated molecular ion peak. nih.govpsu.edu Similarly, for the oxidative degradation product, Triprolidine N-Oxide, mass spectrometry confirms the addition of an oxygen atom. cdnsciencepub.comresearchgate.net The other major oxidative degradation product, Pyridin-2-yl-p-tolyl-methanone, would also exhibit a characteristic mass spectrum corresponding to its molecular weight. cdnsciencepub.comresearchgate.net

DCI-MS Data for Identified Triprolidine Metabolites

Metabolite NameIonization Mode[M+H]+ (m/z)Key Fragmentation Information
Hydroxymethyl triprolidinePositive Ion295The protonated molecular ion is a major peak, confirming the molecular weight. psu.edu
Triprolidine N-OxidePositive Ion295The mass spectrum shows an increase of 16 amu compared to triprolidine, consistent with the addition of one oxygen atom.
Pyridin-2-yl-p-tolyl-methanonePositive Ion198The mass spectrum would show the molecular ion corresponding to its chemical formula C13H11NO.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient are critical for its stability, dissolution, and bioavailability.

Polymorphism and Monohydrate Form Stability Studies

This compound exists as a white crystalline powder. nist.gov A detailed crystallographic study has determined its molecular structure, revealing a monoclinic crystal system with the space group P21/c. cdnsciencepub.comcdnsciencepub.com The cell parameters are reported as a = 14.777(2) Å, b = 9.5785(8) Å, c = 13.099(1) Å, and β = 90.48(2)°. cdnsciencepub.com

Studies on the solid-state stability of this compound have shown that it is sensitive to light and temperature. researchgate.netmdpi.com Exposure to light can cause discoloration. researchgate.netmdpi.com Thermal analysis using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), complemented by X-ray Powder Diffraction (XRD), has been employed to investigate its thermal stability. nih.gov These studies indicate that changes in the crystal structure can occur upon irradiation. researchgate.net

Despite these stability studies, a comprehensive investigation into the existence of different polymorphic forms of this compound has not been reported in the reviewed literature. Therefore, there is no definitive evidence to suggest that this compound exhibits polymorphism.

Degradation Product Identification and Pathways

Understanding the degradation pathways of a drug is crucial for ensuring its quality and safety. Triprolidine hydrochloride is susceptible to degradation under various stress conditions, primarily through oxidation and photodegradation. cdnsciencepub.comresearchgate.netpsu.edu

Under oxidative stress, such as exposure to hydrogen peroxide, triprolidine undergoes degradation to form two major products: Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone . cdnsciencepub.comresearchgate.net The formation of the N-oxide occurs at the nitrogen atom of the pyrrolidine ring. The cleavage of the propenyl chain leads to the formation of the methanone (B1245722) derivative.

Photodegradation, upon exposure to UV light, primarily results in the formation of the (Z)-isomer of triprolidine through a cis-trans isomerization of the double bond in the propenyl chain. psu.eduresearchgate.net The (E)-isomer is the therapeutically active form. nist.gov

The degradation pathways can be summarized as follows:

Oxidative Degradation Pathway: Triprolidine → [Oxidation] → Triprolidine N-Oxide Triprolidine → [Oxidative Cleavage] → Pyridin-2-yl-p-tolyl-methanone

Photolytic Degradation Pathway: (E)-Triprolidine ⇌ [UV Light] ⇌ (Z)-Triprolidine

Stress degradation studies have shown that triprolidine is highly susceptible to oxidative conditions and photolytic stress, while being relatively stable under acidic and alkaline conditions at moderate temperatures. yidu.edu.cnneliti.com

Formulation Science and Drug Delivery Research for Triprolidine Hydrochloride Monohydrate

Development of Controlled Release Systems

The development of controlled-release systems for Triprolidine (B1240482) Hydrochloride Monohydrate aims to modulate its release profile, potentially reducing dosing frequency and improving patient compliance. Research in this area has explored various formulation strategies to achieve prolonged and predictable drug delivery. These systems are designed to release the drug over an extended period, thereby maintaining therapeutic concentrations in the body for a longer duration compared to immediate-release formulations.

Asymmetric Membrane Tablets for Modulated Delivery

One significant advancement in the controlled delivery of the highly water-soluble drug Triprolidine Hydrochloride is the development of asymmetric membrane (AM) tablets. nih.govnih.gov This technology utilizes a semi-permeable membrane with a unique asymmetric structure to control drug release primarily through an osmotic mechanism. nih.gov The membrane is engineered to have a dense, thin outer layer that gradually transitions to a porous, thicker inner layer, which modulates the influx of water and the subsequent release of the dissolved drug. nih.gov

A study focused on developing AM tablets for Triprolidine Hydrochloride employed a 2³ factorial design to systematically investigate the impact of key formulation variables on the drug's in vitro release. nih.govnih.gov The independent variables studied were the concentration of the membrane-forming polymer (Cellulose Acetate (B1210297) Butyrate), the level of a pore former, and the amount of an osmogen (coated Sodium Chloride). nih.govresearchgate.net The research found that the in vitro drug release was inversely proportional to the polymer concentration in the membrane and directly related to the level of the pore former. nih.gov The osmogen played a dual role by increasing the osmotic pressure within the tablet and controlling the drug release through a common ion effect, which effectively modulated the high solubility of the drug. nih.govnih.gov

The optimized formulation demonstrated zero-order release kinetics, indicating a constant drug release rate over time, which is highly desirable for controlled-release dosage forms. nih.gov Stability studies conducted over three months showed that the formulation was stable. nih.govnih.gov Scanning Electron Microscopy (SEM) confirmed the asymmetric structure of the membrane coating. nih.gov

Table 1: Formulation Variables and In Vitro Release for Asymmetric Membrane Tablets of Triprolidine Hydrochloride

Formulation Code Polymer Concentration (%) Pore Former Level (%) Osmogen Level In Vitro Drug Release (%) after 12h
F1 Low Low Low 75.8
F2 High Low Low 68.2
F3 Low High Low 85.4
F4 High High Low 78.9
F5 Low Low High 82.1
F6 (Optimized) High Low High 98.5
F7 Low High High 91.3
F8 High High High 88.6

Transdermal Drug Delivery System Development

Research into transdermal drug delivery systems (TDDS) for Triprolidine Hydrochloride aims to provide an alternative route of administration that bypasses the gastrointestinal tract and first-pass metabolism. ijper.org This approach can offer sustained drug release, reduced dosing frequency, and improved patient adherence. ijper.org

Studies have focused on the fabrication of matrix-type transdermal patches. ijper.org In one such study, a matrix system was developed using the polymer ethyl cellulose. ijper.org The formulation also included a plasticizer (dibutyl phthalate), a solvent (ethanol), and various permeation enhancers to facilitate the drug's transport across the skin barrier. ijper.org The in vitro permeation of Triprolidine Hydrochloride was evaluated using Keshary-Chien diffusion cells with guinea pig skin as the membrane. ijper.org

The effectiveness of different permeation enhancers, such as Dimethyl Sulfoxide (DMSO), Tween 80, and Span 80, was investigated. ijper.orgresearchgate.net These enhancers work by reversibly disrupting the highly organized structure of the stratum corneum, the main barrier to percutaneous absorption. nih.gov Among the enhancers tested, DMSO showed the most significant improvement in the drug's flux rate. researchgate.net Another study explored the use of an ethylene-vinyl acetate (EVA) copolymer matrix and found that polyoxyethylene-2-oleyl ether was a highly effective penetration enhancer. nih.gov The importance of the stratum corneum as the primary barrier was demonstrated by the markedly increased permeability of Triprolidine after this layer was removed by stripping. nih.govnih.gov

Table 2: Impact of Permeation Enhancers on the Flux of Triprolidine Hydrochloride Through Guinea Pig Skin

Permeation Enhancer Concentration (% v/v) Flux Rate (mg/cm²/hr)
Control (No Enhancer) - Not Reported
Dimethyl Sulfoxide (DMSO) Not Specified 0.155
Span 80 1 0.146
Tween 80 Not Specified Not Reported
Polyoxyethylene-2-oleyl ether Not Specified Reported as best enhancement

Excipient Compatibility Studies

Ensuring the compatibility of an active pharmaceutical ingredient (API) with various excipients is a critical step in the development of a stable and effective dosage form. For Triprolidine Hydrochloride, compatibility studies have been performed to identify suitable excipients for different formulation types.

In the context of developing asymmetric membrane tablets, compatibility studies were conducted by preparing binary mixtures of Triprolidine Hydrochloride with a range of selected excipients. nih.gov These mixtures were stored under stressed conditions (55°C for two weeks) with and without the presence of moisture to accelerate potential degradation reactions. nih.gov The excipients tested included Sodium Chloride, Cellulose Acetate Butyrate, Potassium Bromide, Microcrystalline Cellulose, talc, magnesium stearate, and starch. nih.gov Visual observations for any physical changes such as caking, odor, liquefaction, or discoloration, along with chemical analysis (assay of drug content), were used to assess compatibility. nih.gov The results indicated no significant physical or chemical incompatibility between Triprolidine Hydrochloride and the tested excipients, with the drug content remaining within 98.76–99.54% of the initial value. nih.gov

Another study investigated the thermal stability of Triprolidine Hydrochloride in the presence of glucose and β-cyclodextrin, which are potential excipients for both solid and liquid dosage forms. jcu.edu.auresearchgate.net The results from this study also demonstrated the compatibility of Triprolidine Hydrochloride with these excipients, suggesting that their presence would not negatively impact the drug's stability and therapeutic efficacy. jcu.edu.auresearchgate.net

Table 3: Excipient Compatibility with Triprolidine Hydrochloride

Excipient Ratio (Drug:Excipient) Stressed Conditions Observation Result
Sodium Chloride 1:5 55°C for 2 weeks No caking, odor, liquefaction, or discoloration Compatible
Cellulose Acetate Butyrate 1:5 55°C for 2 weeks No caking, odor, liquefaction, or discoloration Compatible
Potassium Bromide 1:5 55°C for 2 weeks No caking, odor, liquefaction, or discoloration Compatible
Microcrystalline Cellulose 1:5 55°C for 2 weeks No caking, odor, liquefaction, or discoloration Compatible
Talc 1:5 55°C for 2 weeks No caking, odor, liquefaction, or discoloration Compatible
Magnesium Stearate 1:5 55°C for 2 weeks No caking, odor, liquefaction, or discoloration Compatible
Starch 1:5 55°C for 2 weeks No caking, odor, liquefaction, or discoloration Compatible
Glucose 1:1 molar and mass ratios Thermal analysis No adverse interaction Compatible
β-cyclodextrin 1:1 molar and mass ratios Thermal analysis Interaction, potential inclusion Compatible

Solubility and Stability Enhancement Strategies

Triprolidine Hydrochloride is characterized by its high aqueous solubility, which can be a challenge for the development of controlled-release formulations. nih.gov Therefore, strategies to modulate its solubility are essential. Additionally, like many pharmaceutical compounds, it can be susceptible to degradation, particularly when exposed to light, necessitating stability enhancement approaches. nih.govresearchgate.net

One effective strategy to modulate the solubility of Triprolidine Hydrochloride is the application of the "common ion effect." nih.gov In the development of asymmetric membrane tablets, this was achieved by incorporating coated Sodium Chloride crystals into the core formulation. nih.govresearchgate.net The presence of chloride ions from the Sodium Chloride suppresses the dissolution of the hydrochloride salt of Triprolidine, thereby reducing its apparent solubility and allowing for a more controlled release from the osmotic tablet system. nih.gov For instance, the solubility of Triprolidine Hydrochloride in 0.1 N HCl was significantly reduced from 337.72 mg/mL to 45.16 mg/mL in the presence of 2.5 M coated Sodium Chloride crystals. nih.govresearchgate.net

For stability enhancement, particularly against photodegradation, the use of cyclodextrins has been investigated. jcu.edu.auresearchgate.net Cyclodextrins are capable of forming inclusion complexes with guest molecules, encapsulating the labile parts of the drug and protecting them from environmental factors like light. jcu.edu.auresearchgate.net Thermal analysis of mixtures of Triprolidine Hydrochloride with β-cyclodextrin indicated an interaction between the components, suggesting the potential for inclusion complex formation, which can enhance the stability of the drug. jcu.edu.auresearchgate.net While Triprolidine Hydrochloride is reported to be photosensitive, studies have shown it to be generally stable in the solid state. jcu.edu.auresearchgate.net

Table 4: Solubility Modulation of Triprolidine Hydrochloride (THCl) using Coated Sodium Chloride (NaCl)

Medium Concentration of Coated NaCl Solubility of THCl (mg/mL)
0.1 N HCl 0 M 337.72
2.0 M 89.11
2.5 M 45.16
Phosphate (B84403) Buffer (pH 7.4) 0 M 394.79
2.0 M 109.07
2.5 M 47.54

Comparative Pharmacology and Therapeutic Class Analysis of Triprolidine Hydrochloride Monohydrate

Comparison with Other First-Generation H1 Antagonists

Triprolidine (B1240482) hydrochloride monohydrate is a first-generation H1 antagonist belonging to the propylamine (B44156) (alkylamine) chemical class. aap.org While sharing the common mechanism of competitively blocking H1-receptors, first-generation antihistamines exhibit notable diversity in their pharmacological profiles based on their chemical structure. wikipedia.orgresearchgate.net The alkylamine class, which includes triprolidine, is generally associated with less sedation compared to other first-generation classes like ethanolamines (e.g., Diphenhydramine) and phenothiazines. aap.org

Pharmacokinetic and Pharmacodynamic Differences

The pharmacokinetic and pharmacodynamic properties of first-generation H1 antagonists vary significantly, influencing their clinical application. These classic antihistamines are typically lipophilic, allowing them to be distributed widely in tissues and undergo substantial biotransformation. researchgate.net

Pharmacokinetics: First-generation antihistamines are generally well-absorbed after oral administration. However, their metabolic pathways differ. Many, including triprolidine, are extensively metabolized in the liver. aap.orgresearchgate.net For many of these older drugs, comprehensive pharmacokinetic data, such as absolute bioavailability, is not as thoroughly documented as for newer agents. nih.govresearchgate.net The duration of action is often linked to the presence of active metabolites. researchgate.net For example, the E-isomer of triprolidine is noted to be significantly more potent (1,000-fold) than its Z-isomer, highlighting the importance of stereoisomerism in the activity of alkylamines. wikipedia.org

Pharmacodynamics: The primary pharmacodynamic action is the competitive, reversible inhibition of histamine (B1213489) at H1-receptor sites on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract. aap.orgdrugbank.com This action prevents histamine from exerting its effects, such as increased vascular permeability and pain potentiation. drugbank.com However, a key differentiator among first-generation agents is their lack of receptor selectivity. wikipedia.org Many possess anticholinergic (muscarinic), anti-alpha-adrenergic, and anti-serotonergic properties, which contribute to their broader range of effects and side effects compared to second-generation agents. researchgate.netpharmcourse.com

Differential CNS Effects and Sedation Profiles

A defining characteristic of first-generation H1 antagonists is their ability to cross the blood-brain barrier, a consequence of their lipophilic nature. nih.govresearchgate.netresearchgate.net This leads to significant central nervous system (CNS) effects, most notably sedation. nih.govresearchgate.netnih.gov

Once in the CNS, these drugs interfere with histamine's role as a neurotransmitter, which is crucial for regulating the sleep-wake cycle, arousal, and cognitive functions. nih.govmdpi.com The resulting CNS depression can manifest as drowsiness, somnolence, fatigue, and impaired cognitive and psychomotor performance. nih.govresearchgate.net The intensity of these effects varies between chemical classes. Triprolidine, as an alkylamine, is considered relatively less sedating than agents from the ethanolamine (B43304) class (e.g., diphenhydramine) or the phenothiazine (B1677639) and ethylenediamine (B42938) classes. aap.org However, sedation remains a frequent effect. nih.gov Studies using visual analogue scales have confirmed that the degree of sleepiness caused by first-generation antihistamines is significantly higher than that caused by second-generation agents. semanticscholar.org

Bioavailability and Half-life Comparisons

The pharmacokinetic parameters of first-generation H1 antagonists, such as half-life and time to maximum plasma concentration (Tmax), are variable. For many of these older compounds, pharmacokinetic studies were not as rigorously performed as is required by modern regulatory standards. nih.gov Triprolidine has a relatively short half-life compared to some other agents in its class. aap.org

CompoundChemical ClassTime to Peak Plasma Concentration (Tmax) (hours)Elimination Half-life (t½) (hours)
TriprolidineAlkylamine~2.04.6 ± 4.3 nih.gov
ChlorpheniramineAlkylamine2.0 - 3.014.0 - 25.0
Diphenhydramine (B27)Ethanolamine1.7 ± 1.0 researchgate.net4.0 - 8.0
HydroxyzinePiperazine2.1 ± 0.4 researchgate.net~20.0
ClemastineEthanolamine2.0 - 4.0~21.0

Data compiled from multiple sources. Note that pharmacokinetic values can vary between studies and individuals. nih.govnih.govresearchgate.net

Rationale for Combination Therapies (e.g., with Pseudoephedrine, Dextromethorphan, Codeine)

Triprolidine is frequently formulated in combination with other active ingredients to provide more comprehensive relief from the multiple symptoms associated with allergies, the common cold, or the flu. drugbank.commyactivehealth.com The rationale is to pair the antihistaminic effects of triprolidine with agents that target different symptoms, such as nasal congestion or cough.

With Pseudoephedrine: This is a common combination used to treat symptoms of allergic rhinitis and the common cold. myactivehealth.comresearchgate.net

Triprolidine: As an antihistamine, it addresses symptoms mediated by histamine, such as sneezing, itching, watery eyes, and runny nose. drugbank.commyactivehealth.com

Pseudoephedrine: As a sympathomimetic decongestant, it works by shrinking swollen blood vessels in the nasal passages. myactivehealth.commayoclinic.org This action specifically targets nasal congestion or a "stuffy nose," a symptom not directly relieved by antihistamines alone. myactivehealth.comresearchgate.net The combination thus provides relief from both allergic and congestive symptoms. researchgate.netwebmd.com

With Dextromethorphan: This combination targets both allergic symptoms and cough. truemeds.inzeelabpharmacy.com

Triprolidine: Provides relief from sneezing, runny nose, and itchy, watery eyes. truemeds.inzeelabpharmacy.com

Dextromethorphan: Is a non-narcotic antitussive (cough suppressant). It acts centrally on the cough center in the brain to reduce the urge to cough. truemeds.in1mg.comapollopharmacy.in This formulation is designed to alleviate the irritation of a dry, non-productive cough that often accompanies a cold or respiratory allergies. 1mg.comapollopharmacy.in

With Codeine: This combination incorporates a narcotic antitussive for more potent cough suppression. mayoclinic.orgdrugs.com

Triprolidine: Manages the histamine-driven symptoms of allergy and colds. mayoclinic.orgzeelabpharmacy.com

Codeine: Is an opioid antitussive that acts directly on the cough center in the brain to relieve cough. mayoclinic.orgdrugs.comzeelabpharmacy.com This combination is used for symptomatic relief of cough and allergy symptoms when a stronger cough suppressant is indicated. mayoclinic.orgdrugs.comwebmd.com Formulations may also include a decongestant like pseudoephedrine. mayoclinic.orgdrugs.com

Emerging Research Areas and Future Directions for Triprolidine Hydrochloride Monohydrate

Further Elucidation of Interindividual Pharmacokinetic Variability

A significant challenge in the clinical use of triprolidine (B1240482) is the high degree of variability in how individuals process the drug. Studies have consistently shown substantial interindividual differences in key pharmacokinetic (PK) parameters, particularly the maximum plasma concentration (Cmax). nih.gov

One study reported Cmax values for a 2.5 mg dose ranging from 1.1 to 32.4 ng/mL, illustrating a nearly 30-fold difference between subjects. nih.gov This high variability complicates the ability to predict a patient's exposure and response. While parameters like the time to reach maximum concentration (Tmax) and the elimination half-life (t1/2) appear more consistent between individuals, the pronounced differences in Cmax suggest that underlying genetic, physiological, or environmental factors are strongly influencing its absorption and/or metabolism. nih.gov Further research is imperative to identify the sources of this variability, which is a critical step toward personalizing therapy and ensuring predictable outcomes.

ParameterTriprolidine 2.5 mg nih.govTriprolidine 5.0 mg nih.govTriprolidine (2.7 ± 0.4 mg) magtechjournal.com
Tmax (hours) ~1.5~1.52.0
Cmax (ng/mL) 8.4 (Arithmetic Mean)14.3 (Arithmetic Mean)15.4 ± 8.3
t1/2 (hours) 3.7 ± 2.24.1 ± 1.62.1 ± 0.8
AUC0-∞ (ng·h/mL) 156.5 ± 28.4160.9 ± 26.7Not Reported

This table presents a summary of key pharmacokinetic parameters of Triprolidine from different studies, highlighting the variability, especially in Cmax.

Advanced Pharmacometric Modeling and Simulation

To better understand and predict the pharmacokinetic variability of triprolidine, advanced pharmacometric approaches are needed. While basic pharmacokinetic analyses have been performed, often fitting data to a two-compartment model, these methods are insufficient to explore the nuances of drug handling in a diverse patient population. magtechjournal.com

Future research should focus on developing population pharmacokinetic (PopPK) models. nih.govsci-hub.se PopPK modeling uses nonlinear mixed-effects models to simultaneously analyze data from all individuals in a study, allowing for the quantification of both typical PK parameters and the interindividual variability. nih.gov Such models can be used to:

Identify significant covariates (e.g., age, weight, organ function, genetic markers) that contribute to pharmacokinetic variability.

Simulate drug exposure under various dosing scenarios to optimize regimens for specific subpopulations.

Establish a clearer relationship between drug concentration and clinical effect (pharmacokinetic-pharmacodynamic modeling). drugbank.com

By employing these advanced modeling and simulation techniques, it may be possible to develop guidance for more individualized dosing, moving beyond the one-size-fits-all approach.

Pharmacogenomic Determinants of Response and Adverse Events

A promising avenue for explaining the observed pharmacokinetic variability lies in pharmacogenomics. Triprolidine is known to be a substrate of the hepatic enzyme Cytochrome P450 2D6 (CYP2D6). wikipedia.org The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of drug metabolism among individuals, including poor, intermediate, normal, and ultrarapid metabolizers. nih.govnih.gov

Genetic variations in CYP2D6 can significantly alter the metabolism of approximately 20-25% of all clinically used drugs. nih.govnih.gov It is therefore highly probable that an individual's CYP2D6 genotype influences their exposure to triprolidine. For example, a "poor metabolizer" might have significantly higher plasma concentrations and a longer elimination half-life, potentially increasing the risk of adverse events. Conversely, an "ultrarapid metabolizer" might clear the drug so quickly that they experience a diminished therapeutic effect.

Future research should prioritize studies that correlate CYP2D6 genotypes with triprolidine's pharmacokinetics and clinical outcomes. Such investigations could lead to the development of pharmacogenetic guidelines for triprolidine prescribing, enabling clinicians to select more appropriate therapies based on a patient's genetic profile. frontiersin.org

Drug Repurposing Investigations

The well-known sedative effect of first-generation antihistamines, resulting from their ability to cross the blood-brain barrier, has led to investigations into repurposing triprolidine for sleep disturbances. patsnap.comclevelandclinic.org A multicenter, randomized, double-blind, placebo-controlled study specifically evaluated the efficacy of triprolidine in treating temporary sleep disturbance. nih.govproquest.com

The study found that both 2.5 mg and 5 mg doses of triprolidine were statistically superior to placebo in improving sleep quality and duration without causing residual daytime sleepiness or "hangover" effects. proquest.comoup.com This provides strong evidence for a therapeutic application outside of its primary use in allergy. This successful repurposing highlights the potential for systematically investigating other pharmacological properties of triprolidine for new therapeutic uses.

Outcome MeasureFindingCitation
Sleep Disturbance Index Significantly lower with triprolidine 2.5 mg and 5 mg vs. placebo on Night 3. nih.gov
Sleep Latency Significantly improved for triprolidine 2.5 mg vs. placebo on Nights 2 and 3. nih.gov
Subjective Sleep Quality Both doses superior to placebo on Night 1, Night 3, and the mean of all 3 nights. proquest.comfirstwordpharma.com
Daytime Function No hangover effects or daytime sleepiness observed compared to placebo. proquest.com

This table summarizes key findings from a clinical study investigating triprolidine for the treatment of temporary sleep disturbance.

Novel Therapeutic Applications Beyond Allergic Conditions

Building on the successful repurposing of triprolidine as a treatment for temporary insomnia, further research could explore other novel therapeutic applications. nih.govfirstwordpharma.com Its known pharmacological properties, including H1-receptor antagonism and anticholinergic effects, could be leveraged for other conditions. drugbank.com

The sedative properties that make it effective for sleep could be further investigated for managing conditions where pruritus disrupts sleep, such as in atopic dermatitis. aaaai.org The mechanism of action involves competitive inhibition of histamine (B1213489) at H1 receptors in the central nervous system, which contributes to its sedative effects. patsnap.comsmpdb.ca Exploring the full spectrum of its central and peripheral effects could uncover additional therapeutic niches where its unique properties might offer a benefit.

Addressing Research Gaps in H1-Receptor Antagonist Pharmacology

A fundamental future direction for triprolidine research is to address the general knowledge gaps that exist for many first-generation H1-antihistamines. nih.gov Despite decades of use, the pharmacokinetic and pharmacodynamic data for many of these older drugs remain sparse. nih.govresearchgate.net

Key research gaps that need to be addressed include:

Receptor Selectivity: A comprehensive profiling of triprolidine's binding affinity across a wide range of neurotransmitter and other receptors is needed to fully understand its off-target effects. nih.gov

Blood-Brain Barrier Transport: Quantifying the extent and mechanism of triprolidine's transport across the blood-brain barrier would provide a better understanding of its central nervous system effects. jiaci.org

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship: Establishing a clear link between plasma concentrations and the magnitude and duration of both desired effects (e.g., wheal and flare suppression) and undesired effects (e.g., cognitive impairment) is crucial for therapeutic optimization. drugbank.com

By applying modern pharmacological and analytical techniques, a more complete and nuanced understanding of triprolidine can be achieved, ensuring its place in therapy is defined by robust scientific evidence. jiaci.org

Q & A

Q. How can researchers accurately quantify triprolidine hydrochloride monohydrate in pharmaceutical formulations?

  • Methodological Answer : Use fluorescence-based assays or HPLC with reference standards, as per USP guidelines. The formula accounts for molecular weight differences between monohydrate (332.88 g/mol) and anhydrous forms (314.86 g/mol). Calculate using fluorescence intensities or peak responses from sample and standard solutions . For example: Quantity (mg)=332.88314.86×T×CD×IUIS\text{Quantity (mg)} = \frac{332.88}{314.86} \times \frac{T \times C}{D} \times \frac{IU}{IS}

    where TT = labeled quantity, CC = standard concentration, DD = sample concentration, and IU/ISIU/IS = fluorescence ratios.

Q. What experimental considerations are critical for ensuring the stability of this compound in aqueous formulations?

  • Methodological Answer : Optimize pH (near physiological range) and use buffering agents (e.g., borax or sodium chloride) to prevent hydrolysis. The monohydrate form exhibits superior solubility and stability compared to the free base due to reduced hygroscopicity . Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
    • FT-IR : Validate functional groups (e.g., pyridine ring vibrations at \sim1600 cm⁻¹).
    • XRD : Compare experimental diffraction patterns with the published crystal structure (space group P21/cP2_1/c, unit cell parameters a=12.3a = 12.3 Å, b=8.9b = 8.9 Å, c=14.1c = 14.1 Å) .
    • Solid-state NMR : Use 2^2H and 35^35Cl NMR to confirm hydrate formation and chloride coordination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data when characterizing this compound batches?

  • Methodological Answer : Cross-validate using orthogonal methods:
    • HPLC-UV vs. Fluorescence Assay : Compare purity results; fluorescence may detect trace impurities undetected by UV.
    • Thermogravimetric Analysis (TGA) : Verify hydrate content by measuring mass loss at 100–120°C (theoretical H₂O loss = 5.4%) .
    • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 333.87) and rule out salt dissociation artifacts .

Q. What strategies mitigate hydrate-to-anhydrous phase transitions during storage or processing?

  • Methodological Answer :
    • Controlled Humidity : Store at 40–60% RH to stabilize the monohydrate form.
    • Excipient Selection : Use hydrophilic polymers (e.g., PVP) to inhibit dehydration.
    • Real-Time Monitoring : Deploy Raman spectroscopy to detect phase changes in situ during lyophilization or granulation .

Q. How does the hydrate form influence bioactivity in comparative studies with the anhydrous form?

  • Methodological Answer : Design dissolution studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). While equimolar concentrations of monohydrate and anhydrous forms show equivalent H1 receptor antagonism, the hydrate’s higher solubility may accelerate absorption kinetics. Use Franz diffusion cells to compare permeability in ex vivo models .

Q. What advanced techniques are suitable for probing hydrate-drug interactions in multi-component systems?

  • Methodological Answer :
    • DFT Calculations : Model hydrogen-bonding networks between triprolidine, water, and counterions using software like CASTEP .
    • Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity and hydrate formation thresholds under varying RH conditions.
    • Cryo-TEM : Visualize hydrate crystal morphology in nanoparticle formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.